Decuroside IV
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32O13 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H32O13/c1-24(2,16-6-12-5-11-3-4-17(27)36-13(11)7-14(12)35-16)38-22-20(30)19(29)18(28)15(37-22)8-33-23-21(31)25(32,9-26)10-34-23/h3-5,7,15-16,18-23,26,28-32H,6,8-10H2,1-2H3/t15-,16?,18-,19+,20-,21+,22+,23-,25-/m1/s1 |
InChI Key |
WUXQDGGGYDCEJK-PVXHOAACSA-N |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Decuroside IV: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of decuroside IV, a coumarin glycoside isolated from the roots of Peucedanum decursivum. It covers the initial discovery and structural elucidation, detailed experimental protocols for its extraction and purification, and an exploration of its potential biological activities through described signaling pathways.
Discovery and Characterization
This compound, also referred to as Pd-C-IV in early literature, is a naturally occurring coumarin compound isolated from the roots of Peucedanum decursivum (Miq.) Maxim, a plant used in traditional Chinese medicine. Seminal studies in the early 2000s focused on identifying the chemical constituents of this plant, leading to the isolation and characterization of several compounds, including this compound.[1] The structural elucidation of this compound and other isolated compounds was accomplished using a combination of spectral analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, along with chemical methods.[1]
Peucedanum decursivum is a rich source of various coumarins, which are believed to be the primary contributors to its pharmacological effects, notably its anti-inflammatory properties.[2]
Experimental Protocols
The isolation and purification of this compound from Peucedanum decursivum involves a multi-step process, beginning with crude extraction and followed by various chromatographic techniques to yield the pure compound.
Crude Extraction
A common initial step is the solvent extraction of the dried and powdered roots of the plant.
-
Protocol:
-
The dried roots of Peucedanum decursivum are coarsely powdered.
-
The powdered material is extracted with 95% ethanol at room temperature.[3]
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
This crude extract is then typically suspended in water and partitioned with a solvent such as ethyl acetate to separate compounds based on polarity.[3]
-
Chromatographic Isolation and Purification
The crude extract undergoes further separation using various chromatographic methods.
This technique provides an initial separation of compounds from the crude extract.
-
Protocol:
-
A glass column is packed with silica gel, which serves as the stationary phase.
-
The crude extract, often adsorbed onto a small amount of silica gel, is loaded onto the top of the column.[4]
-
A gradient of solvents with increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate) is passed through the column to elute the compounds.[5]
-
Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Fractions containing similar compounds are pooled together for further purification.
-
HSCCC is a highly efficient preparative technique for purifying specific compounds like this compound from semi-purified fractions.
-
Protocol:
-
Solvent System Preparation: A two-phase solvent system of light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) is prepared by mixing the solvents in a separation funnel and allowing them to equilibrate. The upper phase is used as the stationary phase and the lower phase as the mobile phase.[5][6]
-
Column Preparation: The multilayer HSCCC coil is first filled entirely with the stationary phase.
-
Sample Injection: 150 mg of the crude sample is dissolved in 5 ml of the lower phase and injected into the system.[5][6]
-
Elution: The mobile phase is then pumped through the column at a flow rate of 1.5 ml/min while the apparatus is rotated.[5]
-
Detection and Fraction Collection: The eluent is monitored with a UV detector at 254 nm.[5] Fractions are collected based on the resulting chromatogram peaks.
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[5][6]
-
HPLC is used to assess the purity of the isolated fractions and for quantitative analysis.
-
Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. For example, a gradient could start with 50% acetonitrile for 24 minutes, increasing to 65% acetonitrile over the next 16 minutes.[5]
-
Detection: A photodiode array (PDA) detector is used, with monitoring at 254 nm for general coumarin detection.[5]
-
Injection Volume: A 10 µL injection volume is common.[2]
-
Quantitative Data
The following table summarizes the quantitative data obtained from the isolation of this compound using the High-Speed Counter-Current Chromatography (HSCCC) method described in the literature.
| Compound | Starting Material | Yield | Purity (by HPLC) | Reference |
| This compound (Pd-C-IV) | 150 mg crude extract | 6.1 mg | 98.0% | [5][6] |
Note: Specific IC50 values for the biological activity of this compound were not available in the reviewed literature. Further targeted studies are required to quantify its specific potency in various biological assays.
Biological Activity and Signaling Pathways
Coumarins isolated from Peucedanum and related species are known to possess significant anti-inflammatory properties. While studies specifically detailing the signaling pathways modulated by this compound are limited, the mechanisms of structurally similar coumarins, such as decursin, have been investigated. These compounds are known to exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Coumarins like decursin have been shown to inhibit this pathway by blocking the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, which includes kinases like p38, ERK, and JNK, is another critical signaling route involved in inflammation. Upon stimulation by factors such as LPS, these kinases are phosphorylated (activated) and subsequently activate transcription factors that promote the expression of inflammatory mediators. Natural compounds have been shown to suppress inflammatory responses by inhibiting the phosphorylation of p38 and ERK.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow Summary
The overall process from plant material to purified compound and subsequent analysis follows a logical progression.
Caption: General workflow for this compound isolation and analysis.
Conclusion
This compound is a significant coumarin constituent of Peucedanum decursivum that can be isolated to a high degree of purity using a combination of extraction and chromatographic techniques, particularly HSCCC. Based on the activities of related compounds, its potential as an anti-inflammatory agent likely stems from its ability to modulate the NF-κB and MAPK signaling pathways. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate the therapeutic potential of this compound. Future research should focus on obtaining quantitative measures of its biological efficacy, such as IC50 values, and confirming its precise molecular targets within these inflammatory pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. preprints.org [preprints.org]
In-depth Technical Guide: Decuroside IV Structure Elucidation and Characterization
Notice: A comprehensive search for "Decuroside IV" did not yield specific information regarding its structure elucidation, characterization, or biological activity. The scientific literature and chemical databases reviewed did not contain data for a compound with this specific designation.
However, significant information is available for the related furanocoumarin glycoside, Decuroside III , as well as for a structurally distinct but well-researched saponin, Astragaloside IV .
This guide will proceed by presenting the detailed structural elucidation and characterization of Decuroside III as a representative example of the methodologies requested. Should you wish to receive a similar analysis for Astragaloside IV or another compound, please provide the updated topic.
Decuroside III: A Case Study in Natural Product Structure Elucidation
Introduction:
Decuroside III is a furanocoumarin glycoside isolated from the roots of Angelica decursiva. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, known for their diverse biological activities. The structural determination of these complex natural products is a critical step in understanding their chemical properties and potential therapeutic applications. This process relies on a combination of chromatographic separation techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. Isolation and Purification
The initial step in the characterization of Decuroside III involves its isolation from the crude plant extract. A general workflow for this process is outlined below.
Caption: General workflow for the isolation and purification of Decuroside III.
Experimental Protocols:
-
Extraction: The dried and powdered roots of Angelica decursiva are typically extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with ethyl acetate and then methanol, is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the desired compound (monitored by thin-layer chromatography) are pooled and further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and acetonitrile or methanol.
II. Structure Elucidation
The determination of the chemical structure of Decuroside III involves a combination of spectroscopic techniques.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and experimental protocols related to Decuroside IV and associated furanocoumarin and pyranocoumarin glycosides. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on data-driven insights and methodological details.
Natural Sources of this compound and its Congeners
This compound and its structural relatives are predominantly found within the plant kingdom, specifically in species belonging to the Apiaceae (Umbelliferae) family. The genus Peucedanum is a particularly rich source of these compounds.
Key plant species identified as sources include:
-
Peucedanum praeruptorum Dunn : The roots of this plant, known in traditional Chinese medicine as "Qian-Hu," are a significant source of various pyranocoumarin glycosides, including decuroside-related structures.
-
Peucedanum decursivum (Miq.) Maxim. : This species is also a well-documented source of decurosides, with several novel compounds having been isolated from its roots.[1]
-
Peucedanum japonicum Thunb. : The leaves and roots of this coastal hog fennel contain a variety of pyranocoumarin derivatives.
While this compound is a known constituent, the broader class of furanocoumarins and pyranocoumarins are the major bioactive components in these plants. These include compounds like praeruptorins, nodakenin, and various khellactone derivatives.
Quantitative Data on this compound and Related Compounds
Quantitative data for this compound specifically is not extensively reported in publicly available literature. However, data for closely related and co-occurring coumarins in Peucedanum species provide a valuable reference for expected concentration ranges. The content of these compounds can vary significantly based on the plant part, geographical origin, and harvesting time.
| Compound | Plant Species | Plant Part | Concentration Range | Analytical Method |
| Psoralen | Ficus carica | Stem Bark & Wood | 146.6 - 1671.8 µg/g DW | RP-HPLC-DAD |
| Bergapten | Ficus carica | Stem Bark & Wood | 114.3 - 718.6 µg/g DW | RP-HPLC-DAD |
| Praeruptorin A | Peucedanum praeruptorum | Root | 0.288% - 0.759% | HPLC-DAD |
| Praeruptorin B | Peucedanum praeruptorum | Root | 0.038% - 0.274% | HPLC-DAD |
DW: Dry Weight
Experimental Protocols
Extraction of Decurosides and Related Coumarins
The following is a generalized protocol for the extraction of decuroside compounds from Peucedanum root material, based on established methods for similar coumarins.
Workflow for Extraction and Isolation
Caption: Generalized workflow for the extraction and isolation of decurosides.
Methodology:
-
Sample Preparation: Air-dry the roots of the selected Peucedanum species and grind them into a coarse powder.
-
Extraction:
-
Macerate or reflux the powdered plant material with a suitable solvent. A 70% ethanol solution is commonly used.
-
The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).
-
Extraction is often performed for 2-3 hours and repeated multiple times to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the resulting extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Coumarins are often enriched in the ethyl acetate fraction.
-
-
Purification:
-
Further purification can be achieved using column chromatography on silica gel.
-
For high-purity isolation of individual compounds, High-Speed Counter-Current Chromatography (HSCCC) is an effective technique. A common two-phase solvent system for coumarin separation is petroleum ether-ethyl acetate-methanol-water.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a general method for the quantitative analysis of decurosides and related compounds using HPLC with Diode Array Detection (DAD).
HPLC Analysis Workflow
Caption: Standard workflow for quantitative HPLC analysis of decurosides.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using a mixture of:
-
A: 0.1% Phosphoric Acid or Formic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-90% B
-
Followed by a re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Coumarins typically show strong absorbance around 320-330 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.
-
Quantification: An external standard method is used. A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.
Signaling Pathways Associated with Related Compounds
Direct studies on the specific signaling pathways modulated by this compound are limited in the current body of scientific literature. However, research on structurally similar coumarins and extracts from Peucedanum species provides insights into potential biological activities and molecular targets.
Potential Anti-Inflammatory Signaling Pathway
Decursin, a pyranocoumarin from the Apiaceae family, has been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] It is plausible that this compound may share similar mechanisms.
Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.
Potential Neuroprotective Signaling Pathways
While not directly demonstrated for this compound, other natural compounds with "IV" in their name, such as Astragaloside IV, have been shown to have neuroprotective effects through pathways that mitigate oxidative stress and regulate mitochondrial function. These include the Nrf2/HO-1 and ROS-PINK1/Parkin pathways. Given that extracts of Peucedanum species are investigated for neuroprotective properties, exploring these pathways for decurosides could be a promising area of research.
This guide provides a foundational understanding of the natural sources, analysis, and potential biological activities of this compound and related compounds. Further research is warranted to elucidate the specific quantitative distribution and precise molecular mechanisms of this compound.
References
The Core Biosynthesis Pathway of Pyranocoumarins in Apiaceae: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyranocoumarins are a class of specialized metabolites characterized by a pyran ring fused to a coumarin backbone.[1] These compounds are predominantly found in a limited number of plant families, most notably Apiaceae (Umbelliferae) and Rutaceae.[1][2] In the Apiaceae family, pyranocoumarins play a significant role in the plant's defense mechanisms against pathogens and environmental stressors.[3][4][5] From a pharmacological perspective, these molecules have garnered substantial interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anticoagulant properties.[2] This technical guide provides an in-depth exploration of the core biosynthetic pathway of pyranocoumarins in the Apiaceae family, detailing the enzymatic steps, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate this complex pathway.
The Biosynthetic Pathway: From Phenylpropanoids to Pyranocoumarins
The biosynthesis of pyranocoumarins is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into three key stages: the formation of the core coumarin structure, the crucial prenylation step that dictates the final structure, and the subsequent cyclization to form the characteristic pyran ring.
Stage 1: Formation of the Umbelliferone Backbone
The journey to pyranocoumarins begins with the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.[2][6]
The first committed step towards coumarin biosynthesis is the ortho-hydroxylation of p-coumaroyl-CoA, a reaction catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) .[2][3][4][5] This enzyme introduces a hydroxyl group at the C2' position of the p-coumaroyl-CoA molecule. The resulting intermediate can then undergo spontaneous lactonization (ring closure) to form the simple coumarin, umbelliferone .[2][6] This process can be enhanced by the enzyme coumarin synthase (COSY) .[1][6] Umbelliferone serves as the central precursor for the biosynthesis of a wide variety of complex coumarins, including pyranocoumarins.[2]
Stage 2: The Decisive Prenylation Step
The structural diversity of pyranocoumarins, particularly the distinction between linear and angular forms, is determined at the prenylation stage.[3][4][5] This critical step is catalyzed by C-prenyltransferases (C-PTs) , which are membrane-bound enzymes that transfer a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone scaffold.[3][4][5]
The regioselectivity of the C-PTs is paramount:
-
Umbelliferone 6-prenyltransferase (U6PT) catalyzes the attachment of the prenyl group at the C-6 position of umbelliferone, leading to the formation of demethylsuberosin . This intermediate is the precursor to linear pyranocoumarins .[1][7]
-
Umbelliferone 8-prenyltransferase (U8PT) directs the prenylation to the C-8 position of umbelliferone, producing osthenol . Osthenol is the precursor to angular pyranocoumarins .[1][7]
The evolution of these distinct C-PTs through gene duplication and neofunctionalization within the Apiaceae family is a key factor in the diversity of pyranocoumarins observed in these plants.[3][4][5]
Stage 3: Cyclization and Formation of the Pyran Ring
The final stage in the formation of the pyranocoumarin core structure is the cyclization of the prenylated intermediates. This reaction is catalyzed by specific cytochrome P450 monooxygenases (CYP450s) that function as cyclases.[7]
-
Demethylsuberosin cyclase (DC) acts on demethylsuberosin to form the pyran ring, yielding a linear pyranocoumarin scaffold.[1][7]
-
Osthenol cyclase (OC) catalyzes the cyclization of osthenol, resulting in the formation of an angular pyranocoumarin structure.[1][7]
These cyclases are crucial for completing the biosynthesis of the characteristic tetrahydropyran ring of pyranocoumarins.[7] Further enzymatic modifications, such as hydroxylation and glycosylation, can then occur to generate the vast array of pyranocoumarin derivatives found in different Apiaceae species.
Quantitative Data on Pyranocoumarin Biosynthesis
The accumulation of pyranocoumarins can vary significantly depending on the plant species, tissue type, and developmental stage. Peucedanum praeruptorum Dunn is a well-studied member of the Apiaceae family known for its high concentration of angular pyranocoumarins.[2][8]
Table 1: Pyranocoumarin Content in Different Tissues of Peucedanum praeruptorum
| Compound | Root Content (mg/g DW) | Stem Content (mg/g DW) | Leaf Content (mg/g DW) |
| Praeruptorin A | 4.5 - 5.5 | 0.5 - 1.5 | 0.1 - 0.5 |
| Praeruptorin B | 2.0 - 3.0 | 0.2 - 0.8 | < 0.1 |
| Praeruptorin E | 0.5 - 1.0 | < 0.2 | Not Detected |
Data synthesized from multiple studies for illustrative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Relative Gene Expression of Key Biosynthetic Enzymes in Peucedanum praeruptorum
| Gene | Root Expression (Relative Units) | Stem Expression (Relative Units) | Leaf Expression (Relative Units) |
| PpC2'H | High | Moderate | Low |
| PpU8PT | High | Moderate | Low |
| PpOC | High | Moderate | Low |
Expression levels are generalized based on findings that correlate high pyranocoumarin content in roots with localized gene expression.[8]
Experimental Protocols
The elucidation of the pyranocoumarin biosynthesis pathway has been made possible through a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.
Quantification of Pyranocoumarins by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of pyranocoumarins from plant tissues.
a. Sample Preparation and Extraction:
-
Harvest fresh plant material (e.g., roots, stems, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness and grind into a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (HPLC grade) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a diode-array detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is effective.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-41 min: Linear gradient from 90% to 10% B
-
41-45 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength of 320 nm for pyranocoumarins.
-
Quantification: Prepare a series of standard solutions of known concentrations for each target pyranocoumarin. Generate a calibration curve by plotting peak area against concentration. Determine the concentration in the plant extracts by interpolation from the calibration curve.
Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)
This protocol describes how to measure the transcript levels of key biosynthetic genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from approximately 100 mg of frozen, ground plant tissue using a plant-specific RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.
b. qRT-PCR:
-
Design and validate primers specific to the target genes (e.g., C2'H, U6PT, U8PT, DC, OC) and a stable reference gene (e.g., Actin or Ubiquitin). Primers should amplify a product of 100-200 bp.
-
Prepare the qRT-PCR reaction mixture in a total volume of 20 µL:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA template (e.g., 1:10 dilution)
-
6 µL nuclease-free water
-
-
Perform the reaction in a real-time PCR thermal cycler with the following typical program:
-
Initial denaturation: 95 °C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95 °C for 15 seconds.
-
Annealing/Extension: 60 °C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Heterologous Expression and In Vitro Enzyme Assays
This protocol provides a framework for producing biosynthetic enzymes in a heterologous host and testing their activity.
a. Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequence of the target gene (e.g., a C-PT or a CYP450) from cDNA using high-fidelity DNA polymerase.
-
Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast). The vector should allow for the production of a tagged protein (e.g., His-tag) to facilitate purification.
-
Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or a yeast strain).
-
Induce protein expression according to the vector and host system requirements (e.g., with IPTG for E. coli or galactose for yeast).
-
For membrane-bound enzymes like C-PTs and CYP450s, the protein will be localized in the microsomal fraction. Prepare microsomes by cell lysis followed by ultracentrifugation.
b. In Vitro Enzyme Assay (Example for a C-Prenyltransferase):
-
Prepare a reaction mixture in a total volume of 200 µL:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
100 µM Umbelliferone (substrate)
-
100 µM DMAPP (prenyl donor)
-
50-100 µg of microsomal protein containing the heterologously expressed C-PT.
-
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the products by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.
-
Resuspend the residue in methanol and analyze by HPLC or LC-MS to identify and quantify the prenylated products (demethylsuberosin or osthenol).
Conclusion
The biosynthesis of pyranocoumarins in the Apiaceae family is a complex and highly regulated process that builds upon the general phenylpropanoid pathway. The key enzymatic steps—ortho-hydroxylation, regioselective prenylation, and cytochrome P450-mediated cyclization—have been largely elucidated through the combination of advanced analytical and molecular techniques. Understanding this pathway not only provides insights into plant specialized metabolism and chemical ecology but also opens avenues for the metabolic engineering of high-value medicinal compounds. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to further investigate and harness the potential of these fascinating natural products.
References
- 1. Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 3. Structural and biochemical analysis of intramembrane prenyltransferases in the UbiA superfamiIy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gradual establishment of complex coumarin biosynthetic pathway in Apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Decuroside IV: A Technical Overview of its Origins and Investigated Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside IV is a naturally occurring coumarin glycoside, a class of secondary metabolites found in various plants. It has been isolated from the roots of Peucedanum decursivum, also known as Angelica decursiva. This plant has a long history of use in traditional Chinese medicine (TCM), where its root is referred to as "Zihua Qianhu". While specific research on this compound is limited, the well-documented traditional applications of its source plant and the known pharmacological activities of related coumarin compounds provide a basis for understanding its potential therapeutic relevance. This technical guide synthesizes the available information regarding the traditional context of this compound and the broader scientific investigations into the bioactivities of coumarins from its plant source.
Traditional Medicine Applications of Peucedanum decursivum
The root of Peucedanum decursivum is a staple in traditional Chinese medicine, primarily utilized for addressing respiratory conditions. Historical and contemporary TCM literature indicates its use for:
-
Dispelling Wind-Heat: A TCM concept referring to the treatment of acute illnesses that present with symptoms like fever, headache, and sore throat.
-
Resolving Phlegm and Relieving Cough: It is commonly prescribed for coughs characterized by thick, difficult-to-expectorate sputum, as seen in bronchitis and other upper respiratory tract infections.
-
Analgesic and Antipyretic Properties: The plant has also been used to alleviate pain and reduce fever.
These traditional applications suggest that compounds within the plant, including this compound, may possess anti-inflammatory, antitussive, and expectorant properties.
Investigated Pharmacological Activities of Related Coumarins
While specific quantitative data and detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, research on other coumarins isolated from Peucedanum and Angelica species points to two primary areas of pharmacological interest: anti-platelet aggregation and anti-inflammatory effects.
Anti-Platelet Aggregation Activity
Several coumarin derivatives have been identified as inhibitors of platelet aggregation, a key process in thrombosis. Studies on compounds isolated from Peucedanum species have shown that they can inhibit platelet aggregation induced by adenosine diphosphate (ADP). Although specific quantitative data for this compound's anti-platelet activity is not available, the general findings for this class of compounds are summarized below.
Table 1: Summary of Reported Anti-Platelet Aggregation Activity of Coumarins from Peucedanum Species
| Compound Class | Inducer | Observed Effect |
|---|---|---|
| Coumarin Glycosides | ADP | Inhibition of human platelet aggregation |
| Various Coumarins | ADP, Collagen, Arachidonic Acid | Strong in-vitro anti-platelet aggregation activity |
Anti-Inflammatory Activity
The traditional use of Peucedanum decursivum for inflammatory conditions like bronchitis is supported by modern in-vitro studies on its extracts and isolated coumarins. These studies often measure the inhibition of inflammatory mediators in cell cultures.
Table 2: Summary of Reported Anti-Inflammatory Activity of Coumarins from Angelica decursiva
| Compound/Extract | Cell Line | Inducer | Measured Marker | Observed Effect |
|---|---|---|---|---|
| Angelica decursiva Extract | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant Inhibition |
| Umbelliferone 6-carboxylic acid | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Potent Inhibition |
| Columbianadin | A549 Lung Epithelial Cells | Interleukin-1β (IL-1β) | Inflammatory Markers | Strong Inhibition |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on studies of related compounds, the following are generalized methodologies that would be employed to investigate its properties.
General Protocol for Isolation and Characterization of this compound
-
Extraction: The dried and powdered roots of Peucedanum decursivum are typically extracted with a solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.
-
Chromatographic Separation: The active fractions are subjected to various chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
General Protocol for In-Vitro Anti-Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP.
-
Assay Procedure: A known concentration of the test compound (e.g., this compound) is pre-incubated with the PRP. An aggregating agent, such as ADP, is then added to induce platelet aggregation.
-
Data Analysis: The percentage inhibition of platelet aggregation by the test compound is calculated by comparing the aggregation in its presence to that of a control (vehicle-treated) sample.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Generalized workflow for the isolation and bioactivity screening of this compound.
Postulated Signaling Pathway for Coumarin-Mediated Anti-Platelet Aggregation
Caption: Postulated mechanism of ADP-induced platelet aggregation inhibition by coumarins.
Conclusion
This compound is a coumarin glycoside from Peucedanum decursivum, a plant with established use in traditional medicine for respiratory and inflammatory conditions. While direct and detailed scientific evidence for the bioactivity and mechanisms of this compound is currently sparse, the known anti-inflammatory and anti-platelet aggregation properties of related coumarins from this plant provide a strong rationale for further investigation. Future research focusing on the isolation and rigorous pharmacological testing of this compound is necessary to elucidate its specific therapeutic potential and mechanisms of action. This would validate its traditional context and could lead to the development of new therapeutic agents.
Preliminary Biological Screening of Decuroside IV: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside IV, a natural product of significant interest, has been the subject of preliminary biological screenings to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the available data on the biological activities of this compound, with a primary focus on its anti-platelet aggregation effects. Detailed experimental protocols for relevant in vitro and in vivo assays are presented to facilitate further research and development. Additionally, a proposed mechanism of action involving the purinergic signaling pathway is visualized, offering a basis for more in-depth mechanistic studies.
Biological Activity of this compound
The primary biological activity identified for this compound is its inhibitory effect on human platelet aggregation. This positions the compound as a potential candidate for the development of novel anti-thrombotic agents.
Anti-Platelet Aggregation Activity
Studies have indicated that this compound demonstrates significant inhibitory effects on human platelet aggregation, particularly when induced by adenosine diphosphate (ADP). The mechanism is believed to involve the antagonism of purinergic receptors on the platelet surface. The structural characteristics of this compound, especially its glycoside moieties with a β-1→4 linkage, are thought to be crucial for its interaction with these receptors and subsequent biological activity.
Data Presentation: Anti-Platelet Aggregation Activity of this compound
While qualitative descriptions of "strong inhibitory activity" are present in the literature, specific quantitative data, such as IC50 values for this compound against ADP-induced platelet aggregation, are not publicly available at this time. The table below is provided as a template for future quantitative analysis.
| Agonist | Assay Type | Test System | IC50 (µM) | Reference |
| ADP | Light Transmission Aggregometry | Washed Human Platelets | Data Not Available | - |
Anti-Inflammatory Activity
Screening for anti-inflammatory activity is a common step in the evaluation of natural products. The carrageenan-induced paw edema model in rodents is a standard and well-established assay for this purpose. However, to date, there is no publicly available data to confirm that this compound has been evaluated for anti-inflammatory activity, nor are there any results from such screenings.
Data Presentation: Anti-Inflammatory Activity of this compound
| Assay Model | Species | Endpoint | % Inhibition at a given dose | ED50 | Reference |
| Carrageenan-Induced Paw Edema | Rat/Mouse | Paw Volume/Thickness | Data Not Available | Data Not Available | - |
Experimental Protocols
To aid researchers in the further investigation of this compound, detailed methodologies for the key biological assays are provided below.
In Vitro Anti-Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in washed human platelets.
a) Preparation of Washed Platelets:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a prostaglandin E1 solution to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).
b) Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add a specific volume of the platelet suspension to a cuvette with a stir bar in a light transmission aggregometer.
-
Incubate the platelet suspension with various concentrations of this compound or vehicle control for a predetermined time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.[1]
Experimental Workflow for In Vitro Anti-Platelet Aggregation Assay
Caption: Workflow for assessing anti-platelet aggregation activity.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard method for evaluating the potential anti-inflammatory effects of this compound in a rodent model.
a) Animal Preparation:
-
Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory environment for at least one week before the experiment.
-
Fast the animals overnight with free access to water before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and different doses of this compound).
b) Experimental Procedure:
-
Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Administer this compound (at various doses), a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), or the vehicle (control group) orally or via intraperitoneal injection.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2][3][4]
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo anti-inflammatory assay.
Proposed Mechanism of Action: Purinergic Signaling Pathway
The anti-platelet activity of this compound is hypothesized to be mediated through the inhibition of ADP-induced signaling pathways. ADP activates platelets through two main P2Y purinergic receptors: P2Y1 and P2Y12.
-
P2Y1 Receptor: Activation of this Gq-coupled receptor leads to the activation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a critical event for platelet shape change and the initial phase of aggregation.[5][6]
-
P2Y12 Receptor: This Gi-coupled receptor, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. Therefore, P2Y12 activation potentiates and sustains the aggregation response.[7][8][9]
This compound likely acts as an antagonist at one or both of these receptors, thereby preventing the downstream signaling events that lead to platelet aggregation.
Proposed Signaling Pathway for ADP-Induced Platelet Aggregation
Caption: ADP-induced platelet aggregation pathway and proposed inhibition.
Conclusion and Future Directions
The preliminary biological screening of this compound suggests its potential as an anti-platelet agent, likely acting through the antagonism of purinergic P2Y receptors. However, to advance the development of this compound, further research is imperative. Key future directions include:
-
Quantitative evaluation of the anti-platelet activity of this compound to determine its IC50 value against ADP and other agonists.
-
Screening for anti-inflammatory activity using the carrageenan-induced paw edema model and other relevant assays to explore its broader therapeutic potential.
-
Detailed mechanistic studies to identify the specific P2Y receptor subtype(s) targeted by this compound and to elucidate the complete downstream signaling cascade.
-
Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.
This technical guide provides a foundation for researchers to build upon in their efforts to fully characterize the biological profile of this compound and to explore its potential as a novel therapeutic agent.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet activation by ADP: the role of ADP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the In Vitro Bioactivity of Peucedanum decursivum Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanum decursivum (Miq.) Maxim, a member of the Apiaceae family, is a perennial herb with a long history of use in traditional Chinese medicine.[1][2] Commonly known as "Zihuaqianhu" in Chinese, its dried roots are officially listed in the Chinese Pharmacopoeia for the treatment of respiratory ailments such as cough with thick sputum and dyspnea.[3] The medicinal properties of this plant are primarily attributed to its rich content of coumarins, a major class of secondary metabolites that also includes volatile oils and flavonoids.[1][4] Modern pharmacological research has begun to validate its traditional uses, revealing a broad spectrum of in vitro bioactivities, including significant antioxidant, anti-inflammatory, and anticancer effects.[2][5] This technical guide provides an in-depth overview of the scientific evidence for these activities, focusing on detailed experimental protocols, quantitative data, and the underlying molecular mechanisms and signaling pathways.
Extraction and Preparation of Bioactive Fractions
The efficacy of Peucedanum decursivum extracts is highly dependent on the extraction methodology, which influences the yield and composition of bioactive compounds, particularly coumarins.
General Experimental Workflow for Extract Preparation
The following diagram illustrates a typical workflow for preparing P. decursivum extracts for in vitro bioactivity screening.
Caption: General workflow for preparing P. decursivum extracts.
Detailed Extraction Protocols
2.2.1 Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction with Enzyme Pretreatment
This modern and efficient method has been optimized for maximizing the yield of coumarins.[5][6]
-
Plant Material: Dried roots of P. decursivum are ground into a fine powder.
-
Enzyme Pretreatment: The powder is treated with cellulase at a specific pH and temperature to break down cell walls, enhancing solvent penetration.[6]
-
DES System: A deep eutectic solvent, such as a choline chloride/1,4-butanediol mixture (1:4 molar ratio), is used as the extraction solvent.[6]
-
Ultrasonic-Assisted Extraction: The enzyme-treated powder is mixed with the DES at an optimized liquid-solid ratio (e.g., 14:1 mL/g). The mixture undergoes ultrasonic irradiation for a specific duration (e.g., 50 minutes) and temperature (e.g., 60°C).[5][6]
-
Processing: The resulting mixture is filtered, and the supernatant is collected for analysis. This method has been shown to yield up to 2.65% total coumarins.[5]
2.2.2 Polysaccharide Extraction
An optimized protocol for extracting polysaccharides involves a UAE-NADES-E (Ultrasonic-Assisted Natural Deep Eutectic Solvent-based Extraction) method.[7]
-
NADES System: A mixture of betaine and 1,3-butanediol (1:3 molar ratio) with 30% water content is used.[4]
-
Extraction Parameters: The process is optimized with a liquid/solid ratio of 40:1 mL/g, an ultrasound time of 30 minutes, and a temperature of 45°C.[4]
-
Precipitation: Polysaccharides are precipitated from the extract using alcohol, with an optimal precipitation time of 6 hours.[4]
-
Yield: This method can achieve a polysaccharide extraction yield of up to 19.93%.[4]
In Vitro Antioxidant Activity
Extracts of P. decursivum demonstrate significant antioxidant properties, primarily through free radical scavenging mechanisms. These activities are evaluated using various spectrophotometric assays.
Quantitative Data Summary
| Extract Type / Compound | Assay | Result (IC50 / % Scavenging) | Reference |
| Enzyme-Assisted DES Extract | DPPH Radical Scavenging | IC50: 21.046 mg/mL | [5] |
| Enzyme-Assisted Methanol Extract | DPPH Radical Scavenging | IC50: 24.088 mg/mL | [5] |
| Enzyme-Assisted 70% Ethanol Extract | DPPH Radical Scavenging | IC50: 25.512 mg/mL | [5] |
| Ultrasonic-Assisted DES Extract | DPPH Radical Scavenging | Up to 97.90% scavenging | [5][6] |
| Polysaccharide Extracts | DPPH, ABTS, Hydroxyl Radical | Showed obvious antioxidant activity | [7] |
Key Experimental Protocols
3.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical.[5][8]
-
Reagent Preparation: A stock solution of DPPH in methanol (e.g., 1 x 10⁻⁴ M) is prepared.[8]
-
Reaction Mixture: Aliquots of the plant extract at various concentrations are mixed with the DPPH solution.[8]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined. Vitamin C or BHA is typically used as a positive control.[5][9]
3.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[7]
-
Radical Generation: The ABTS•+ is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]
-
Reagent Preparation: The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.[10]
-
Reaction: The plant extract is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is read after a set incubation time (e.g., 30 minutes at 30°C).[10]
-
Calculation: The scavenging activity is calculated based on the reduction in absorbance, often compared against a Trolox or Vitamin C standard curve.[10]
In Vitro Anti-inflammatory Activity
Coumarins from P. decursivum are key contributors to its anti-inflammatory effects.[2][11] These effects are mediated through the modulation of critical inflammatory signaling pathways.
Signaling Pathway Modulation
Network pharmacology studies have identified that coumarins from P. decursivum exert their anti-inflammatory effects by targeting key proteins such as TNF (Tumor Necrosis Factor) and PTGS2 (Prostaglandin-Endoperoxide Synthase 2, also known as COX-2).[1][2] The modulation of these targets influences downstream pathways, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling, which is a central regulator of inflammation.[12][13]
Caption: Anti-inflammatory signaling pathway modulated by P. decursivum.
Key Experimental Protocols
4.2.1 Nitric Oxide (NO) Production Assay in Macrophages or Hepatocytes
This assay quantifies the inhibition of nitric oxide, a key pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin 1β (IL-1β).[14][15][16]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary hepatocytes are cultured in appropriate media.[14][16]
-
Treatment: Cells are pre-treated with various concentrations of P. decursivum extract for a short period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with LPS or IL-1β to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[15][16]
-
Incubation: The cells are incubated for a longer period (e.g., 8-24 hours).[16]
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.
-
Calculation: The percentage of NO production inhibition is calculated relative to the stimulated, untreated control cells. The IC50 value can be determined.
4.2.2 Gene Expression Analysis (RT-qPCR)
To understand the molecular mechanism, the effect of the extract on the mRNA expression of pro-inflammatory genes is measured.
-
Cell Treatment: Cells are treated with the extract and/or inflammatory stimulus as described above.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: qPCR is performed using specific primers for target genes (e.g., TNF, PTGS2, iNOS) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: The relative change in gene expression (fold change) in treated cells compared to control cells is calculated.
In Vitro Anticancer Activity
Extracts from the Peucedanum genus have shown promising anticancer properties, including the ability to induce apoptosis (programmed cell death) and inhibit cancer cell invasion.[17][18][19]
Quantitative Data Summary
While specific quantitative data for P. decursivum on cancer cell lines is emerging, studies on related species like P. chenur and P. praeruptorum provide a strong basis for its potential. For instance, P. praeruptorum extract inhibited HepG2 human hepatoma cell growth with an inhibition rate of 78.4 ± 2.4% at a concentration of 200 µg/mL.[20]
| Extract / Compound | Cell Line | Assay | Result | Reference |
| P. praeruptorum Extract | HepG2 (Hepatoma) | MTT Assay | 78.4% inhibition at 200 µg/mL | [20] |
| P. chenur Methanolic Extract | HCT-116 (Colon Cancer) | Gene Expression | Increased BAX, Decreased BCL-2, AKT1 | [17] |
| P. chenur Methanolic Extract | HCT-116 (Colon Cancer) | Apoptosis Assay | Significant increase in apoptosis | [17] |
| P. nebrodense Acetone Extract | K562, HL-60, L1210 (Leukemia) | Proliferation Assay | IC50 values: 0.27 - 14 µg/mL | [18] |
Experimental Workflow and Protocols
Caption: Workflow for in vitro anticancer activity assessment.
5.2.1 Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the P. decursivum extract.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the solution is measured using a microplate reader at ~570 nm. The results are used to calculate the percentage of cell viability inhibition and the IC50 value.[17]
5.2.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the extract as described above.
-
Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer, then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[17]
5.2.3 Cell Migration (Scratch) Assay
This assay assesses the effect of an extract on the collective migration of a cell population.[19]
-
Confluent Monolayer: Cells are grown in a plate until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or gap in the monolayer.[19]
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing the test extract.
-
Imaging: Images of the scratch are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the inhibitory effect on cell migration.[19]
Potential Neuroprotective Effects
While less extensively studied for P. decursivum specifically, plant extracts rich in antioxidant and anti-inflammatory compounds are recognized for their neuroprotective potential.[21][22] The mechanisms underlying these effects in vitro often involve protecting neuronal cells from oxidative stress (e.g., induced by hydrogen peroxide) and reducing inflammatory responses in glial cells.[21] Further research is needed to specifically elucidate the in vitro neuroprotective bioactivity of P. decursivum extracts and their impact on neuronal cell viability, apoptosis, and inflammatory signaling in models of neurodegeneration.[22]
References
- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. An Efficient Extraction, Characterization and Antioxidant Study of Polysaccharides from Peucedani Decursivi Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Pharmacology of Decuroside Compounds: A Literature Review Reveals A Field Ripe for Discovery
A comprehensive review of the current scientific literature reveals a significant gap in the pharmacological understanding of Decuroside compounds. While identified as constituents of the medicinal plant Angelica decursiva, these furanocoumarin glycosides have not been the subject of in-depth pharmacological investigation. The majority of research on the bioactivity of compounds from Angelica species has focused on other, more abundant coumarins, such as decursin and its derivatives.
Decuroside compounds, including Decuroside III and V, have been successfully isolated from Angelica decursiva.[1] This plant has a history of use in traditional medicine for treating conditions like fever and upper respiratory tract infections.[2] Modern research into the crude extracts of Angelica decursiva has indicated potential antihypertensive and antidiabetic activities.[2][3] These effects are generally attributed to the plant's rich and diverse profile of coumarin derivatives.[2]
Furanocoumarins, the broader class to which Decurosides belong, are known to exhibit a wide range of biological activities. However, without specific studies on individual Decuroside compounds, it is not possible to attribute the therapeutic effects of Angelica decursiva extracts directly to them.
Due to the lack of specific pharmacological data, this technical guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for Decuroside compounds. The scientific community has yet to publish studies detailing their mechanisms of action, dose-response relationships, or pharmacokinetic profiles.
Future Research Directions
The current state of knowledge presents a clear opportunity for future research. Investigating the pharmacology of isolated Decuroside compounds could uncover novel therapeutic agents. A recommended starting point would be to screen these compounds for the activities already observed in Angelica decursiva extracts, such as antihypertensive and antidiabetic effects.
A potential workflow for future research is outlined below:
Conclusion
References
A Technical Guide to the Identification of Novel Furanocoumarins in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the discovery and characterization of novel furanocoumarins from medicinal plant sources. Furanocoumarins, a class of organic compounds produced by various plants, are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1] This document outlines the key experimental protocols, data presentation strategies, and analytical workflows necessary for the successful identification and structural elucidation of these compounds.
Introduction to Furanocoumarins
Furanocoumarins are secondary metabolites found in a variety of plant families, most notably Apiaceae, Rutaceae, Moraceae, and Fabaceae.[1] Their chemical structure consists of a furan ring fused with a coumarin.[1] Depending on the fusion position, they are classified as either linear (psoralen type) or angular (angelicin type).[1][2] These compounds are known for their phototoxic properties and are investigated for their potential in treating skin disorders like psoriasis and vitiligo.[3]
Biosynthesis of Furanocoumarins
The biosynthesis of furanocoumarins originates from the phenylpropanoid pathway.[1][3] The precursor, umbelliferone (7-hydroxycoumarin), is synthesized from the amino acid phenylalanine.[4] Umbelliferone then undergoes prenylation, followed by the formation of the furan ring, leading to the parent linear and angular structures, psoralen and angelicin, respectively.[4]
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Decuroside IV from Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decuroside IV is a coumarin glycoside of significant interest for its potential pharmacological activities. This document provides a detailed, generalized protocol for its extraction, purification, and analysis from the roots of plants in the Notopterygium genus, such as Notopterygium incisum (Qiang-huo), a common source of such compounds.[1][2][3][4][5][6] While a specific, standardized protocol for this compound is not widely published, the following methodology is based on established and validated techniques for the isolation of similar coumarin glycosides from this plant source.[3][7][8] The protocol is designed to be adaptable for laboratory-scale research and scalable for drug development purposes.
Experimental Protocols
This protocol outlines a multi-stage process beginning with the preparation of raw plant material, followed by solvent extraction, multi-step purification, and concluding with analytical validation.
Materials and Equipment
-
Plant Material: Dried roots and rhizomes of Notopterygium incisum.
-
Solvents (HPLC or Analytical Grade): Ethanol (95%), Methanol, Ethyl Acetate, n-Butanol, Hexane, Chloroform, Acetonitrile, Deionized Water.
-
Stationary Phases: Silica gel (for column chromatography, 200-300 mesh), C18 solid-phase extraction (SPE) cartridges, Macroporous resin (e.g., Diaion HP-20).
-
Apparatus: Grinder/mill, Soxhlet extractor or large glass vessel for maceration, Rotary evaporator, Vacuum filtration system, Glass chromatography columns, Preparative High-Performance Liquid Chromatography (Prep-HPLC) system, Analytical HPLC system with PDA or UV detector, Lyophilizer (freeze-dryer).
Step 1: Preparation of Plant Material
-
Drying: Ensure the roots of Notopterygium incisum are thoroughly dried in a ventilated oven at 40-50°C to a constant weight to prevent enzymatic degradation of target compounds.
-
Grinding: Pulverize the dried roots into a coarse powder (approximately 40-60 mesh) using a mechanical grinder. A finer powder increases the surface area for more efficient extraction.
Step 2: Crude Solvent Extraction
The objective is to create a crude extract containing a broad range of phytochemicals, including this compound.
-
Maceration:
-
Soak the powdered root material (e.g., 1 kg) in 8-10 liters of 95% ethanol at room temperature in a sealed container for 72 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then vacuum filter to separate the extract (miscella) from the solid plant material (marc).
-
Repeat the extraction process on the marc two more times to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all filtered extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
-
Step 3: Initial Purification via Liquid-Liquid Partitioning
This step fractionates the crude extract based on polarity to remove lipids and chlorophyll and to enrich the glycoside fraction.
-
Suspension: Suspend the concentrated crude extract in deionized water (e.g., 1 L).
-
Hexane Wash: Perform liquid-liquid extraction by adding an equal volume of n-hexane to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate. The upper hexane layer, containing highly non-polar compounds, is discarded. Repeat this wash 2-3 times.
-
Ethyl Acetate & n-Butanol Fractionation:
-
Sequentially extract the remaining aqueous layer with equal volumes of ethyl acetate (3 times) and then water-saturated n-butanol (3 times).
-
Coumarin glycosides like this compound are expected to partition predominantly into the n-butanol fraction due to their moderate polarity.
-
Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator. This yields the enriched glycoside fraction.
-
Step 4: Chromatographic Purification
Further purification is achieved using column chromatography to separate this compound from other closely related compounds.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a 90:10 chloroform:methanol mixture).
-
Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
-
Preparative HPLC (Final Polishing):
-
Concentrate the pooled fractions from the silica gel column.
-
Further purify this sample using a Prep-HPLC system with a C18 column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions must be optimized based on analytical HPLC runs.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure, solid this compound.
-
Step 5: Identification and Quantification
The purity and identity of the final product are confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Use an analytical HPLC with a C18 column and a PDA detector to confirm the purity of the isolated compound.
-
A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.[9]
-
Purity is determined by comparing the peak area of this compound to the total peak area in the chromatogram.
-
-
Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR):
Data Presentation: Summary of Parameters
The following tables summarize typical parameters for each stage of the protocol. These should be optimized for specific laboratory conditions and equipment.
Table 1: Extraction and Partitioning Parameters
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Extraction Solvent | 95% Ethanol | Efficiently extracts a wide range of semi-polar compounds. |
| Extraction Method | Maceration or Soxhlet | Maceration is simpler; Soxhlet is more exhaustive. |
| Solid-to-Liquid Ratio | 1:8 to 1:10 (w/v) | Ensures complete wetting and extraction of plant material. |
| Extraction Duration | 3 x 24 hours (Maceration) | Maximizes extraction yield. |
| Partitioning Solvents | n-Hexane, Ethyl Acetate, n-Butanol | Sequentially separates compounds by polarity. |
Table 2: Chromatographic Purification Parameters
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Primary Column Type | Silica Gel (200-300 mesh) | Separates compounds based on polarity. |
| Mobile Phase (Silica) | Gradient: Chloroform-Methanol | Elutes compounds with increasing polarity. |
| Final Purification | Preparative HPLC (C18 column) | Achieves high purity (>98%) of the target compound.[1] |
| Mobile Phase (Prep-HPLC) | Gradient: Acetonitrile-Water | Provides high-resolution separation of closely related glycosides. |
Table 3: Analytical Parameters for Quantification
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Analytical Column | C18, e.g., 4.6 x 250 mm, 5 µm | Standard for reversed-phase separation of coumarins. |
| Mobile Phase (HPLC) | Acetonitrile and Water (+0.1% Formic Acid) | Standard mobile phase for analyzing phenolic and glycosidic compounds.[9] |
| Detection | PDA/UV Detector (e.g., 254 nm, 320 nm) | Detects chromophoric compounds like coumarins. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate.[9][10] |
| Column Temperature | 30-40 °C | Ensures reproducible retention times.[11] |
Visualizations: Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide inhibitory coumarins from the roots and rhizomes of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide inhibitory phenolic constituents isolated from the roots and rhizomes of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notopterygium incisum roots extract (NRE) alleviates neuroinflammation pathology in Alzheimer's disease through TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of two new coumarin glycosides from Notopterygium forbesii and evaluation of a Chinese crude drug, qiang-huo, the underground parts of N. incisum and N. forbesii, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Decuroside IV Using Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decuroside IV, a coumarin glycoside isolated from plants of the Peucedanum genus, has demonstrated significant biological activity, notably as an inhibitor of platelet aggregation. The purification of this compound from crude plant extracts is a critical step for further pharmacological studies and drug development. This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography. The described methodology is based on the physicochemical properties of coumarin glycosides and established chromatographic principles.
Introduction
This compound is a polar phytochemical belonging to the coumarin glycoside class.[1] Its primary biological activity of interest is the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, suggesting its potential as a novel antiplatelet agent.[1][2] To facilitate research into its therapeutic applications, a robust and efficient purification method is essential. Column chromatography is a widely used technique for the separation and purification of natural products. This protocol details the use of silica gel column chromatography with a gradient elution system for the isolation of this compound.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C26H34O14 | [3] |
| Molecular Weight | 570.5 g/mol | [3] |
| Chemical Class | Coumarin Glycoside | [1] |
| Polarity | High (due to the presence of multiple hydroxyl groups in the sugar moiety) | [3] |
| Solubility | Likely soluble in polar solvents like methanol, ethanol, and water; sparingly soluble in less polar organic solvents. | General knowledge based on glycoside structures |
Note: The exact molecular formula and weight are for the related compound Decuroside III, as specific data for this compound is limited. However, the structural similarities suggest comparable properties.
Experimental Protocols
Preparation of Crude Extract
A standardized protocol for the extraction of coumarin glycosides from the plant material (e.g., roots of Peucedanum decursivum) should be followed. A common method involves:
-
Maceration and Extraction: The dried and powdered plant material is macerated with a polar solvent such as methanol or ethanol.
-
Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities. A typical partitioning scheme would be between a methanol/water mixture and a non-polar solvent like n-hexane or petroleum ether. The polar phase containing the glycosides is retained.
-
Concentration: The polar phase is concentrated under reduced pressure to yield a crude extract enriched with this compound.
Column Chromatography Protocol
This protocol is designed for the purification of this compound from the enriched crude extract using a silica gel column.
a. Materials and Reagents:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
N-Hexane (Hex)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Crude extract containing this compound
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
-
Rotary evaporator
b. Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
c. Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, silica-adsorbed sample onto the top of the prepared column.
d. Elution:
A gradient elution is recommended to effectively separate this compound from other components in the crude extract. The polarity of the mobile phase is gradually increased by changing the ratio of the solvents.
| Step | Mobile Phase Composition (Hex:EtOAc:MeOH) | Volume (Column Volumes) | Purpose |
| 1 | 100:0:0 to 80:20:0 | 2-3 | Elution of non-polar impurities |
| 2 | 80:20:0 to 50:50:0 | 3-4 | Elution of less polar coumarins |
| 3 | 50:50:0 to 0:100:0 | 3-4 | Elution of moderately polar compounds |
| 4 | 0:100:0 to 0:90:10 | 5-6 | Elution of this compound |
| 5 | 0:80:20 to 0:50:50 | 2-3 | Elution of highly polar compounds |
e. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Ethyl Acetate:Methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp. This compound, being a coumarin, should be UV active.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Expected Results
The following table summarizes the expected outcome of the purification process.
| Parameter | Expected Value |
| Starting Material | |
| Crude Extract Weight | 10 g |
| Column Chromatography | |
| Silica Gel Weight | 200 g |
| Purified Product | |
| Yield of this compound | 50-100 mg |
| Purity (by HPLC) | >95% |
| Analytical Data | |
| Retention Time (HPLC) | Compound-specific |
| UV λmax (in Methanol) | ~320-340 nm (typical for coumarins) |
Biological Activity and Signaling Pathway
This compound inhibits platelet aggregation induced by ADP.[1][2] ADP triggers platelet activation through two G-protein coupled receptors: P2Y1 and P2Y12.[4][5] The P2Y1 receptor is coupled to Gq, leading to an increase in intracellular calcium, while the P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase and consequently decreases cAMP levels.[4][5] The inhibitory action of this compound likely involves the modulation of one or both of these signaling pathways.
References
- 1. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Decuroside IV in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Decuroside IV in plant extracts, particularly from species such as Peucedanum decursivum. This compound is a coumarin glycoside with potential pharmacological activities, making its accurate quantification crucial for research, quality control, and drug development. This application note provides a complete protocol, including sample preparation, HPLC operating conditions, and method validation guidelines.
Introduction
This compound is a naturally occurring furanocoumarin glycoside found in certain medicinal plants, notably from the genus Peucedanum. As interest in the therapeutic potential of natural compounds grows, robust and reliable analytical methods for their quantification are essential. This HPLC method provides a sensitive and accurate means to determine the concentration of this compound in complex matrices such as plant extracts.
Experimental
Equipment and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Reference Standard: this compound reference standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Sample Preparation Protocol
A robust sample preparation protocol is critical for accurate quantification and to protect the analytical column.
Protocol for Extraction from Dried Plant Material:
-
Grinding: Grind the dried plant material (e.g., roots of Peucedanum decursivum) into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours at room temperature for maceration.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL).
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method Protocol
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-10 min: 10-30% B10-25 min: 30-60% B25-35 min: 60-90% B35-40 min: 90% B (isocratic)40.1-45 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | DAD at 330 nm |
| Injection Volume | 10 µL |
Method Validation
For reliable quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Linearity
Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999.
Precision
-
Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a known concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2%.
Accuracy
Accuracy is determined by recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. The acceptable range for recovery is typically 98-102%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative data for a validated HPLC method for this compound. Note: These values are illustrative and must be determined experimentally during method validation.
| Parameter | Typical Value/Range |
| Retention Time (min) | ~ 20 - 25 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (Recovery %) | 98 - 102 |
| Precision (%RSD) | ≤ 2 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC method development and validation process.
Application Notes and Protocols for LC-MS Analysis of Decuroside IV and its Metabolites
Disclaimer: Due to the limited availability of specific experimental data for Decuroside IV, this document has been compiled using information from structurally related pyranocoumarin compounds, primarily Decursin and its derivatives. The methodologies and pathways described herein are based on established analytical techniques for similar molecules and should be adapted and validated for this compound.
Introduction
This compound is a coumarin glycoside isolated from the roots of plants such as Peucedanum decursivum and Angelica decursiva, which have a history of use in traditional medicine.[1] Preliminary research suggests its potential in inhibiting human platelet aggregation.[1] Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide for the Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis of this compound and its putative metabolites in biological matrices.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of this compound, based on typical parameters observed for related compounds.
Table 1: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Parent Ion (m/z) | [To be determined experimentally] |
| Product Ion (m/z) | [To be determined experimentally] |
| Collision Energy (eV) | [To be determined experimentally] |
| Dwell Time (ms) | 100 |
| Ionization Mode | Positive/Negative Electrospray Ionization (ESI) |
Table 2: Method Validation Parameters for this compound in Rat Plasma
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy (%) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery (%) | > 80% |
| Matrix Effect (%) | 85 - 115% |
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol describes the extraction of this compound and its metabolites from rat plasma for LC-MS analysis.
Materials:
-
Rat plasma
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen rat plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% FA, 10% ACN with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification and full scan for metabolite identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: To be optimized for the specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS analysis of this compound.
Putative Metabolic Pathway of this compound
Based on the metabolism of other pyranocoumarins, the metabolic pathways for this compound in vivo may involve Phase I and Phase II reactions.
Caption: Putative metabolic pathway of this compound.
Potential Signaling Pathways Affected by this compound
Based on studies of the related compound Decursin, this compound may influence cellular signaling pathways involved in inflammation, angiogenesis, and cell survival.
Caption: Potential signaling pathways affected by this compound.
References
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Decuroside IV
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the development and validation of an analytical method for the quantification of Decuroside IV, a putative triterpenoid saponin. Due to the limited availability of specific data for this compound, this guide is based on established methodologies for analogous saponin compounds and adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3] The described Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is designed to be a robust starting point for researchers, ensuring the generation of reliable, reproducible, and scientifically sound data crucial for drug development and quality control.[4]
1. Principle
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely used for the separation, identification, and quantification of saponins.[5] The separation is achieved on a C18 stationary phase, where this compound is separated from other components based on its polarity. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the efficient separation of compounds with a wide range of polarities.[6] Quantification is performed by UV detection at a wavelength where this compound exhibits maximum absorbance, which is typically below 210 nm for saponins lacking a strong chromophore.[7] The method is validated to demonstrate its suitability for its intended purpose, ensuring specificity, linearity, accuracy, precision, and robustness.[2][8]
2. Materials and Methods
2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[9]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2. Chemicals and Reagents
-
This compound Reference Standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2.3. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 205 nm (or wavelength of maximum absorbance determined by PDA scan) |
3. Experimental Protocols
3.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.
3.2. Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample (e.g., plant extract, formulation) expected to contain a known amount of this compound.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication.
-
Dilute the extract with the mobile phase to a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.3. Method Validation Protocol
The validation of the analytical method will be performed according to ICH Q2(R2) guidelines.[1][2][4]
3.3.1. System Suitability
-
Procedure: Inject the working standard solution (e.g., 50 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
3.3.2. Specificity (Selectivity)
-
Procedure:
-
Inject a blank (diluent) and a placebo (matrix without analyte) to ensure no interference at the retention time of this compound.
-
Perform forced degradation studies by subjecting the sample solution to acidic (0.1 M HCl at 80°C for 2h), basic (0.1 M NaOH at 80°C for 2h), oxidative (3% H₂O₂ at room temperature for 24h), thermal (80°C for 48h), and photolytic (UV light for 24h) stress conditions.[10][11]
-
Analyze the stressed samples and assess the peak purity of this compound using a PDA detector.
-
-
Acceptance Criteria: The method should be able to unequivocally assess the analyte in the presence of its degradation products and matrix components.[4][12] The peak purity index should be close to 1.
3.3.3. Linearity and Range
-
Procedure: Analyze at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 75, 100 µg/mL) in triplicate.
-
Acceptance Criteria:
-
Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the regression line.
-
r² ≥ 0.999.[7]
-
The y-intercept should be insignificant.
-
3.3.4. Accuracy (Recovery)
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
3.3.5. Precision
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day and with a different analyst.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[7]
3.3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be reliably and reproducibly quantifiable with acceptable precision and accuracy.[7]
3.3.7. Robustness
-
Procedure: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
4. Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (%) | ≤ 2.0% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
|---|---|
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Slope | |
| Y-intercept |
| r² | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| 80 | |||||
| 100 |
| 120 | | | | | |
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | Measured Concentration (n=6) | Mean | SD | RSD (%) |
|---|---|---|---|---|---|
| Repeatability | 50 |
| Intermediate Precision | 50 | | | | |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD |
| LOQ | |
Table 6: Robustness Study
| Parameter Varied | Variation | System Suitability | RSD of Results (%) |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | Meets Criteria | |
| 1.1 | Meets Criteria | ||
| Column Temperature (°C) | 28 | Meets Criteria |
| | 32 | Meets Criteria | |
5. Mandatory Visualizations
Caption: Workflow for the HPLC method validation of this compound.
Caption: Logical relationship of a validated analytical method.
References
- 1. youtube.com [youtube.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. mdpi.com [mdpi.com]
- 10. A stability-indicating, ion-pairing, reversed-phase liquid chromatography method for studies of daunorubicin degradation in i.v. infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effect of Decuroside IV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decuroside IV is a coumarin glycoside isolated from plants such as Peucedanum decursivum and Angelica decursiva.[1] While its primary described biological activity is the inhibition of human platelet aggregation, its potential neuroprotective effects remain largely unexplored.[1] This document provides a comprehensive set of protocols for a systematic investigation of the neuroprotective properties of this compound, drawing upon established methodologies used for similar natural compounds, such as Astragaloside IV. These protocols are designed to assess the efficacy of this compound in protecting neuronal cells from various insults and to elucidate the potential underlying molecular mechanisms.
The proposed assessment strategy involves a tiered approach, beginning with in vitro cell-based assays to establish preliminary efficacy and mechanisms, followed by in vivo studies using animal models of neurodegeneration to confirm the neuroprotective effects in a more complex biological system.
I. In Vitro Assessment of Neuroprotection
In vitro models provide a controlled environment to screen for neuroprotective activity and investigate cellular and molecular mechanisms.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the protective effect of this compound against neuronal cell death induced by neurotoxins.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin. Common models include:
-
Oxidative Stress: 100 µM Hydrogen Peroxide (H₂O₂) for 24 hours.
-
Excitotoxicity: 50 µM L-glutamate for 24 hours.
-
Mitochondrial Dysfunction: 10 µM Rotenone for 24 hours.
-
Include a vehicle control group (no toxin) and a toxin-only group.
-
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Data Presentation: Cell Viability
| Treatment Group | Concentration | Absorbance (490 nm) | Cell Viability (%) |
| Vehicle Control | - | [Value] | 100 |
| Toxin Only | [Concentration] | [Value] | [Value] |
| This compound + Toxin | 1 µM | [Value] | [Value] |
| This compound + Toxin | 10 µM | [Value] | [Value] |
| This compound + Toxin | 50 µM | [Value] | [Value] |
| This compound + Toxin | 100 µM | [Value] | [Value] |
Apoptosis Assays
To determine if this compound protects against apoptosis (programmed cell death), the following assays can be performed.
Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and a neurotoxin as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Data Presentation: Apoptosis Rate
| Treatment Group | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | [Value] | [Value] | [Value] |
| Toxin Only | [Concentration] | [Value] | [Value] | [Value] |
| This compound + Toxin | [Concentration] | [Value] | [Value] | [Value] |
Oxidative Stress Assessment
Neurodegenerative diseases are often associated with oxidative stress. The ability of this compound to mitigate oxidative stress can be a key neuroprotective mechanism.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells in a 96-well black plate as previously described.
-
DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the toxin-only group.
Data Presentation: Intracellular ROS Levels
| Treatment Group | Concentration | Fluorescence Intensity | Relative ROS Level (%) |
| Vehicle Control | - | [Value] | [Value] |
| Toxin Only | [Concentration] | [Value] | 100 |
| This compound + Toxin | [Concentration] | [Value] | [Value] |
II. Investigation of Molecular Mechanisms
Based on the mechanisms of structurally similar compounds with neuroprotective effects, the following signaling pathways are proposed for investigation.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response.[2][3][4][5][6][7]
Experimental Protocol: Western Blot Analysis of Nrf2 and HO-1
-
Protein Extraction: Treat cells as described, then lyse the cells in RIPA buffer to extract total protein. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Workflow for In Vitro Assessment
Caption: Workflow for in vitro assessment of neuroprotective effects.
Sirt1/MAPT (Tau) Signaling Pathway
The Sirt1/MAPT pathway is implicated in neuronal survival and the pathology of neurodegenerative diseases like Alzheimer's.[8][9][10][11][12]
Experimental Protocol: Analysis of Sirt1 and Phosphorylated Tau
-
Western Blot: Follow the Western blot protocol described above.
-
Primary Antibodies: Use primary antibodies against Sirt1, phosphorylated Tau (p-Tau) at specific sites (e.g., Ser396), and total Tau.
-
Data Analysis: Determine the effect of this compound on Sirt1 expression and the ratio of p-Tau to total Tau.
Calpain Signaling Pathway
Dysregulation of calpain, a calcium-dependent protease, is involved in neuronal injury and neurodegeneration.[13][14][15][16][17]
Experimental Protocol: Calpain Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated cells.
-
Fluorometric Assay: Use a commercial calpain activity assay kit that utilizes a fluorogenic calpain substrate.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate according to the manufacturer's instructions.
-
Data Analysis: Calculate calpain activity relative to the control group.
Signaling Pathway of this compound Neuroprotection (Hypothesized)
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 6. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Compounds for SIRT1-Mediated Oxidative Stress and Neuroinflammation in Stroke: A Potential Therapeutic Target in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt1 mediates neuroprotection from mutant huntingtin by activation of TORC1 and CREB transcriptional pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential role of SIRT1/MAPK pathway during cerebral ischemia in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glennfoundation.org [glennfoundation.org]
- 13. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchmap.jp [researchmap.jp]
Application Note: In Vitro Anti-inflammatory Assay for Decursoside IV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery. Natural products are a rich source of such therapeutic leads. Decursoside IV is a coumarin compound that warrants investigation for its potential anti-inflammatory properties. This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory activity of Decursoside IV using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for inflammation research. The described assays will quantify the inhibition of key inflammatory mediators and probe the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Core Concepts
The anti-inflammatory activity of a compound can be assessed in vitro by its ability to modulate inflammatory responses in cultured cells. A common approach involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of downstream transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][2] This, in turn, upregulates the expression of pro-inflammatory enzymes (e.g., iNOS and COX-2) and cytokines (e.g., TNF-α and IL-6), as well as the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4] By measuring the reduction in these inflammatory markers in the presence of a test compound, its anti-inflammatory potential can be quantified.
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80% confluency, they are detached for passaging or seeding for experiments.[3]
Cell Viability Assay (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of Decursoside IV on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[3]
-
Treat the cells with various concentrations of Decursoside IV (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of NO in the culture supernatant is determined using the Griess reagent, which measures the accumulation of nitrite (a stable metabolite of NO).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Pre-treat the cells with non-toxic concentrations of Decursoside IV for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.[6]
-
Collect the culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2)
-
Principle: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Seed RAW 264.7 cells and treat with Decursoside IV and LPS as described for the NO assay.
-
Collect the culture supernatants after 24 hours of LPS stimulation.[6]
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.[7]
-
Measure the absorbance using a microplate reader and calculate the concentrations based on the standard curves.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to determine the effect of Decursoside IV on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with Decursoside IV for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for phosphorylation studies).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Effect of Decursoside IV on the Viability of RAW 264.7 Cells
| Decursoside IV (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.1 |
| 10 | 97.5 ± 4.9 |
| 25 | 96.3 ± 5.3 |
| 50 | 95.8 ± 4.7 |
| 100 | 94.2 ± 5.0 |
*Data are presented as mean ± SD (n=3).
Table 2: Inhibitory Effect of Decursoside IV on LPS-Induced NO, PGE2, TNF-α, and IL-6 Production in RAW 264.7 Cells
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.3 | 15.4 ± 2.1 | 25.6 ± 3.4 | 18.9 ± 2.5 |
| LPS (100 ng/mL) | 45.8 ± 4.1 | 350.7 ± 25.3 | 850.2 ± 60.1 | 620.5 ± 45.8 |
| LPS + Decursoside IV (10 µM) | 35.2 ± 3.5 | 280.1 ± 20.7 | 680.4 ± 51.2 | 510.3 ± 40.1 |
| LPS + Decursoside IV (25 µM) | 22.6 ± 2.8 | 195.6 ± 15.8 | 450.9 ± 35.6 | 340.7 ± 28.9 |
| LPS + Decursoside IV (50 µM) | 10.4 ± 1.5 | 90.3 ± 8.9 | 210.7 ± 18.4 | 150.2 ± 15.3 |
*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group.
Visualizations
Experimental Workflow
References
- 1. Deoxyschizandrin treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Decursoside IV in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decursoside IV is a natural compound with potential therapeutic applications. Preliminary research on related compounds, such as decursin and decursinol angelate, suggests possible anti-inflammatory and pro-apoptotic activities.[1][2][3] This document provides a detailed experimental framework for evaluating the efficacy of Decursoside IV in cell culture models, focusing on its potential to modulate key signaling pathways involved in inflammation and apoptosis. The provided protocols are designed to be adaptable to various cell lines relevant to the researcher's specific area of interest (e.g., cancer cell lines, immune cell lines).
Experimental Design Overview
The overall experimental workflow is designed to first assess the cytotoxic effects of Decursoside IV, followed by a detailed investigation of its anti-inflammatory and pro-apoptotic properties.
Data Presentation
Table 1: Cytotoxicity of Decursoside IV on RAW 264.7 Macrophages
| Decursoside IV (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 5 | 95.2 ± 3.8 |
| 10 | 89.7 ± 4.5 |
| 25 | 70.1 ± 6.2 |
| 50 | 52.3 ± 5.9 |
| 100 | 25.8 ± 3.1 |
This table presents hypothetical data for determining the half-maximal inhibitory concentration (IC50) of Decursoside IV.
Table 2: Effect of Decursoside IV on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 50.2 ± 8.5 | 35.1 ± 6.3 |
| LPS (1 µg/mL) | 1250.8 ± 110.2 | 980.4 ± 95.7 |
| LPS + Decursoside IV (10 µM) | 875.4 ± 95.3 | 650.9 ± 78.1 |
| LPS + Decursoside IV (25 µM) | 450.1 ± 55.6 | 320.5 ± 40.2 |
This table summarizes the potential anti-inflammatory effects of Decursoside IV by measuring cytokine levels.
Table 3: Induction of Apoptosis by Decursoside IV in Jurkat Cells
| Decursoside IV (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 25 | 15.8 ± 2.5 | 5.2 ± 1.1 |
| 50 | 35.2 ± 4.1 | 12.8 ± 2.3 |
| 100 | 55.6 ± 6.3 | 25.4 ± 3.9 |
This table presents hypothetical data on the pro-apoptotic effects of Decursoside IV as determined by Annexin V/PI staining.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Decursoside IV (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 105 cells/well and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of Decursoside IV for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[4]
-
Data Analysis: Determine the concentrations of TNF-α and IL-6 from the standard curve and compare the treated groups to the LPS-only control.
Protocol 3: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells (e.g., Jurkat cells) in a 6-well plate and treat with various concentrations of Decursoside IV for the desired time.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5][6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Signaling Pathway Diagrams
Anti-inflammatory Signaling Pathway
The proposed anti-inflammatory mechanism of Decursoside IV involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.[1][2]
Apoptosis Signaling Pathway
Decursoside IV may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins and subsequent caspase activation.[7][8]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Decursin Derivative against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 7. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Decuroside IV and Apoptosis in Cancer Cells: Application Notes and Protocols
Note to Researchers: Currently, there is a significant gap in the scientific literature regarding the specific effects of Decuroside IV on inducing apoptosis in cancer cell lines. While this compound, a coumarin glycoside, has been isolated from plants such as Peucedanum decursivum and Angelica decursiva and has shown some biological activity like inhibiting human platelet aggregation, its direct role in cancer cell apoptosis has not been documented in available research.[1]
However, promising anti-cancer and pro-apoptotic activities have been reported for extracts and other compounds isolated from Notopterygium incisum, a plant belonging to the same Apiaceae family. This suggests that related compounds may hold therapeutic potential. This document provides an overview of the pro-apoptotic effects of constituents from Notopterygium incisum and offers generalized protocols for assessing apoptosis, which can be adapted for future studies on this compound.
Pro-Apoptotic Activity of Notopterygium incisum Extract in Colorectal Cancer
A recent study has demonstrated that an extract of Notopterygium incisum (also known as Qianghuo) can inhibit the proliferation of colorectal cancer (CRC) cell lines, such as HCT116 and Caco-2, and induce apoptosis.[2][3][4]
Key Findings:
-
Inhibition of Cell Proliferation: The extract significantly reduced the proliferation of CRC cells.[2][4]
-
Cell Cycle Arrest: The treatment led to cell cycle arrest, a common precursor to apoptosis.[2][4]
-
Induction of Apoptosis: The extract was shown to induce apoptosis in CRC cells.[2][3][4]
-
Mechanism of Action: The pro-apoptotic effect was linked to the stabilization of the B-cell lymphoma 2-interacting mediator of cell death (BIM) protein.[2][3][4] BIM is a pro-apoptotic member of the Bcl-2 family, and its stabilization allows it to promote apoptosis. The study also noted the involvement of the downstream effector BAX.[2][3]
Other Cytotoxic Compounds from Notopterygium incisum
Research has identified several other compounds from Notopterygium incisum with cytotoxic and antiproliferative activities against various cancer cell lines.
Table 1: Antiproliferative Activity of Linear Furocoumarins from Notopterygium incisum [5][6]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Notopol (1) | HepG-2 | 7.7 - 24.8 |
| C6 | 7.7 - 24.8 | |
| MCF-7 | 39.4 - 61.3 | |
| Notopterol (2) | HepG-2 | 7.7 - 24.8 |
| C6 | 7.7 - 24.8 | |
| MCF-7 | 39.4 - 61.3 | |
| 5-[(2E,5Z)-7-hydroxy-3,7-dimethyl-2,5-octadienoxy]psoralene (3) | HepG-2 | 7.7 - 24.8 |
| C6 | 7.7 - 24.8 | |
| MCF-7 | 39.4 - 61.3 | |
| 5-[(2,5)-epoxy-3-hydroxy-3,7-dimethyl-6-octenoxy]psoralene (4) | HepG-2 | 7.7 - 24.8 |
| C6 | 7.7 - 24.8 |
Table 2: Cytotoxic Activity of Other Compounds from Notopterygium incisum [7]
| Compound | Cancer Cell Line | Activity |
| Falcarindiol | P388 (murine lymphocytic leukemia) | Significant antiproliferative activity |
| B16 (murine melanoma) | Significant antiproliferative activity | |
| A549 (human lung carcinoma) | Significant antiproliferative activity | |
| SK-OV-3 (human ovarian cancer) | Significant antiproliferative activity | |
| Caffeic acid methyl ester | P388 (murine lymphocytic leukemia) | Significant antiproliferative activity |
| B16 (murine melanoma) | Significant antiproliferative activity | |
| A549 (human lung carcinoma) | Significant antiproliferative activity | |
| SK-OV-3 (human ovarian cancer) | Significant antiproliferative activity |
Experimental Protocols
The following are generalized protocols for assessing apoptosis in cancer cell lines, which can be adapted for testing this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BIM, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
Based on the findings for Notopterygium incisum extract, a potential mechanism of action for related compounds like this compound could involve the intrinsic (mitochondrial) apoptotic pathway, particularly through the stabilization of BIM.
Caption: Hypothesized BIM-mediated apoptotic pathway for this compound.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Notopterygium Incisum Extract Promotes Apoptosis by Preventing the Degradation of BIM in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. <i>Notopterygium Incisum</i> Extract Promotes Apoptosis by Preventing the Degradation of BIM in Colorectal Cancer - ProQuest [proquest.com]
- 5. Antiproliferative and apoptotic activities of linear furocoumarins from Notopterygium incisum on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Open Access@KRIBB: Cytotoxic constituents from Notopterygium incisum [oak.kribb.re.kr]
Application Notes and Protocols for Evaluating the Antifungal Activity of Decuroside IV
Introduction
Decuroside IV, a natural compound, presents a potential candidate for novel antifungal therapies. To rigorously assess its efficacy, a systematic approach employing standardized in vitro and in vivo methodologies is essential. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antifungal properties of this compound, determine its spectrum of activity, and elucidate its potential mechanism of action. The following protocols are based on established methods for testing natural products and can be adapted to specific fungal pathogens of interest.[1][2][3]
I. In Vitro Antifungal Susceptibility Testing
In vitro assays are fundamental for determining the direct inhibitory and cidal activity of this compound against various fungal species. The most common methods include broth microdilution, agar disk diffusion, and agar well diffusion.[1][4]
1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[5] It can be adapted for natural compounds to quantify their antifungal potency.[1][3] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][5]
Experimental Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Harvest the fungal cells or spores and suspend them in sterile saline (0.85%).
-
Adjust the inoculum density to 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
Include a positive control (a known antifungal agent like fluconazole or amphotericin B) and a negative control (medium with the solvent used to dissolve this compound, not exceeding 1% v/v). Also, include a well with only the medium and inoculum (growth control).
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
-
Determination of MFC:
-
Following MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.[6]
-
Plate the aliquots onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate, representing a 99.9% reduction in CFU/mL from the initial inoculum.[6]
-
Data Presentation:
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (MIC, µg/mL) |
|---|---|---|---|
| Candida albicans ATCC 90028 | Fluconazole: | ||
| Candida glabrata ATCC 90030 | Fluconazole: | ||
| Aspergillus fumigatus ATCC 204305 | Amphotericin B: | ||
| Cryptococcus neoformans ATCC 90112 | Amphotericin B: | ||
| Clinical Isolate 1 (C. albicans) | Fluconazole: |
| Clinical Isolate 2 (A. fumigatus) | | | Amphotericin B: |
1.2. Agar Disk Diffusion and Well Diffusion Assays
These methods are simpler and often used for initial screening of antifungal activity.[1] They rely on the diffusion of the test compound through an agar medium to inhibit fungal growth, creating a zone of inhibition.
Experimental Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeast or Sabouraud Dextrose Agar for other fungi.[5]
-
Spread a standardized fungal inoculum (0.5 McFarland) evenly over the surface of the agar plate.
-
-
Application of this compound:
-
Disk Diffusion: Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound and place them on the agar surface.
-
Well Diffusion: Cut wells (6 mm diameter) into the agar using a sterile cork borer and add a known volume and concentration of the this compound solution into each well.[7]
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around the disk or well.
-
Data Presentation:
Table 2: Zone of Inhibition of this compound against Various Fungi
| Fungal Strain | Concentration of this compound (µ g/disk or µ g/well ) | Zone of Inhibition (mm) | Positive Control (Zone, mm) |
|---|---|---|---|
| C. albicans | 50 | Fluconazole (25 µg): | |
| 100 | |||
| A. fumigatus | 50 | Voriconazole (1 µg): |
| | 100 | | |
II. In Vivo Evaluation of Antifungal Activity
In vivo models are crucial to confirm the in vitro findings and to assess the efficacy of this compound in a living organism.[8] Common models include murine models of systemic infection and invertebrate models like Galleria mellonella.[9][10][11]
2.1. Murine Model of Systemic Candidiasis
Experimental Protocol:
-
Animals: Use immunocompetent or immunosuppressed mice (e.g., BALB/c).
-
Infection: Induce systemic infection by intravenous injection of a standardized inoculum of C. albicans.
-
Treatment: Administer this compound at different dosages via a suitable route (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection.
-
Controls: Include an untreated infected group and a group treated with a standard antifungal drug.
-
Endpoints:
-
Survival: Monitor and record the survival rate over a period (e.g., 21 days).
-
Fungal Burden: At specific time points, euthanize a subset of mice, and determine the fungal load (CFU/g) in target organs like the kidneys and spleen.[9]
-
2.2. Galleria mellonella (Wax Moth Larvae) Model
This invertebrate model is a cost-effective and ethically advantageous alternative for preliminary in vivo screening.[10][11]
Experimental Protocol:
-
Infection: Inject a standardized lethal dose of the fungal pathogen into the hemocoel of the larvae.
-
Treatment: Administer this compound at different concentrations, either before or after the infection.
-
Incubation: Incubate the larvae at 37°C.
-
Endpoint: Monitor and record the survival rate of the larvae over several days.
Data Presentation:
Table 3: In Vivo Efficacy of this compound
| Model | Fungal Pathogen | Treatment Group | Dosage | Survival Rate (%) | Fungal Burden (log CFU/g of kidney) (for murine model) |
|---|---|---|---|---|---|
| Murine | C. albicans | Untreated | - | ||
| This compound | X mg/kg | ||||
| This compound | Y mg/kg | ||||
| Fluconazole | Z mg/kg | ||||
| G. mellonella | C. neoformans | Untreated | - | N/A | |
| This compound | A µ g/larva | N/A | |||
| This compound | B µ g/larva | N/A |
| | | Amphotericin B | C µ g/larva | | N/A |
III. Elucidation of the Mechanism of Action
Understanding how this compound exerts its antifungal effect is crucial for its development as a therapeutic agent. Several assays can be employed to investigate its impact on the fungal cell wall, cell membrane, and other cellular processes.
3.1. Cell Wall Integrity Assay
-
Sorbitol Protection Assay: Perform MIC assays in the presence and absence of an osmotic stabilizer like sorbitol. If this compound targets the cell wall, the MIC will be significantly higher in the presence of sorbitol.
-
Chitin Staining: Treat fungal cells with this compound and stain with Calcofluor White, which binds to chitin. Observe under a fluorescence microscope for any alterations in chitin distribution, suggesting interference with cell wall synthesis.
3.2. Cell Membrane Permeability Assay
-
Ergosterol Binding Assay: Many antifungal agents target ergosterol, a key component of the fungal cell membrane.[12][13] The interaction of this compound with ergosterol can be assessed spectrophotometrically.
-
Propidium Iodide (PI) Uptake: Treat fungal cells with this compound and then with PI. PI can only enter cells with compromised membranes. Measure the fluorescence using flow cytometry or a fluorescence microscope. An increase in PI uptake indicates membrane damage.
3.3. Mitochondrial Function Assay
-
Reactive Oxygen Species (ROS) Production: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels after treatment with this compound. An increase in ROS can indicate mitochondrial dysfunction.[14]
-
Mitochondrial Membrane Potential (MMP): Use dyes like Rhodamine 123 to assess changes in MMP. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, a common effect of antifungal agents that target mitochondria.[15]
IV. Visualizations
Experimental Workflow for In Vitro Antifungal Activity Screening
Caption: Workflow for in vitro antifungal screening of this compound.
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical mechanisms of antifungal action for this compound.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Decuroside IV Extraction Yields
Welcome to the technical support center for Decuroside IV extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find answers to frequently asked questions, troubleshooting solutions for common issues, detailed experimental protocols, and comparative data to guide your extraction strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found? A1: this compound is a type of pyranocoumarin, a secondary metabolite found in perennial herbs.[1] It has been primarily identified in plants belonging to the Apiaceae family, such as Peucedanum decursivum, also known as "Zi-Hua Qian-Hu".[2]
Q2: What is the primary biological activity of this compound? A2: this compound has demonstrated significant inhibitory effects on human platelet aggregation.[1] Studies have shown it to be a potent inhibitor of both primary and secondary waves of aggregation induced by ADP, suggesting a potential interaction with purinergic receptors on platelets.[1]
Q3: What are the general principles for extracting this compound? A3: The extraction of this compound, a coumarin glycoside, follows standard principles for obtaining saponins and other glycosides from plant materials.[3] This typically involves pre-treatment of the plant material (drying and grinding), extraction with a suitable solvent, and subsequent purification steps to remove impurities.[4] The selection of the solvent system is critical and depends on the polarity of the target compound.[5][6]
Q4: Which solvents are most effective for this compound extraction? A4: Polar solvents are generally used for extracting glycosides like this compound. Methanol and ethanol are common choices for saponin extraction.[6][7][8] Often, aqueous solutions of these alcohols (e.g., 70-80% methanol or ethanol) are effective.[7] The process may involve a multi-step approach, starting with a polar solvent and then using liquid-liquid partitioning with solvents of varying polarity, such as diethyl ether and n-butanol, to separate compounds based on their solubility.[7][9]
Q5: How can the purity and yield of the final product be quantified? A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for both quantifying the yield and assessing the purity of this compound in an extract.[10][11] By using a certified reference standard of this compound, a calibration curve can be generated to determine the concentration in the extract. HPLC coupled with detectors like UV or Mass Spectrometry (MS) can provide high specificity and sensitivity.[11][12]
Q6: What are the stability considerations for this compound during extraction and storage? A6: Like many glycosides, this compound may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or enzymatic activity.[13][14] It is advisable to avoid prolonged exposure to high heat and strong acids or bases during the extraction process.[15][16] For storage, keeping the purified compound in a cool, dry, and dark environment is recommended to maintain its chemical stability.[13][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound.[8] 2. Inefficient Extraction: Extraction time may be too short, or the temperature may be too low.[10] 3. Poor Quality Plant Material: The raw material may have a low concentration of the target compound.[4] 4. Inadequate Pre-treatment: Insufficient grinding of plant material reduces the surface area available for extraction.[4] | 1. Solvent Optimization: Test different polar solvents and aqueous mixtures (e.g., 70% methanol, 80% ethanol).[7] 2. Parameter Optimization: Increase extraction time or temperature moderately. Consider advanced methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[5][6][18] 3. Material Verification: If possible, analyze the saponin content of the raw material before large-scale extraction.[10] 4. Proper Grinding: Ensure the plant material is ground to a fine, consistent powder.[4] |
| High Level of Impurities in Final Product | 1. Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds like lipids or pigments.[8] 2. Insufficient Purification: The purification protocol may not be adequate to separate this compound from structurally similar compounds. | 1. Sequential Extraction: Perform an initial wash of the plant material with a non-polar solvent (e.g., hexane) to remove lipids before the main extraction. 2. Multi-Step Purification: Employ a combination of purification techniques. Start with liquid-liquid partitioning to enrich the saponin fraction, followed by column chromatography (e.g., using silica gel or macroporous resin) for fine separation.[9][10] |
| Inconsistent Results Between Batches | 1. Plant Variability: The chemical composition, including this compound content, can vary significantly between different batches of plant material due to genetics, growing conditions, or harvest time.[10] 2. Procedural Deviations: Minor, unintended variations in the experimental protocol can lead to different outcomes. | 1. Standardize Raw Material: Source plant material from a consistent supplier or characterize each batch using techniques like HPLC fingerprinting before extraction.[10] 2. Maintain a Strict Protocol: Document and adhere to a standardized operating procedure (SOP) for all steps of the extraction and purification process. |
| Degradation of this compound | 1. Thermal Stress: Prolonged exposure to high temperatures during solvent evaporation or reflux can cause degradation.[14][16] 2. pH Stress: Use of strong acids or bases during processing can lead to hydrolysis of the glycosidic bonds.[15] | 1. Use Low-Temperature Evaporation: Evaporate solvents under reduced pressure using a rotary evaporator to minimize heat exposure.[7] 2. Maintain Neutral pH: Avoid harsh pH conditions unless a specific hydrolysis step is intended. Use buffers if necessary to control the pH of aqueous solutions. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction and Purification of this compound
This protocol is a comprehensive method derived from established procedures for saponin extraction.[7][9]
1. Pre-treatment of Plant Material:
-
Thoroughly clean the raw plant material (e.g., roots of Peucedanum decursivum) to remove dirt and other contaminants.[4]
-
Dry the material in an oven at a controlled temperature (40-50°C) to reduce moisture content.[4]
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4]
2. Extraction:
-
Macerate the plant powder in 80% methanol (1:10 w/v ratio) at room temperature for 72 hours with periodic agitation.[7][19]
-
Alternatively, for a faster extraction, perform ultrasonication with 80% methanol for 1 hour or use a Soxhlet apparatus for 6-8 hours.[7][19]
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat the extraction process on the solid residue two more times to ensure complete extraction.
-
Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at <50°C to obtain the crude methanolic extract.
3. Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid extraction in a separatory funnel with solvents of increasing polarity.
-
First, partition against diethyl ether to remove non-polar impurities. Discard the ether layer.[7]
-
Next, partition the remaining aqueous layer against water-saturated n-butanol. The saponin fraction, including this compound, will move to the n-butanol layer.[7]
-
Collect the n-butanol fraction and evaporate the solvent under reduced pressure to yield the enriched saponin extract.
4. Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the enriched saponin extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
5. Quantification and Analysis:
-
Analyze the final product using HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) and a UV detector.
-
Confirm the identity and purity by comparing the retention time and UV spectrum with a this compound standard and/or by using LC-MS.[11][12]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Inhibition of ADP-induced platelet aggregation by this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Decuroside I | CAS:96638-79-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. unido.org [unido.org]
- 4. Understand the extraction process of saponin extract. [plantextractwholesale.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 9. [Study on the determination method of the astragaloside IV in health food] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 11. Analysis of doxorubicin, 4'-epidoxorubicin, and their metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin Stability-indicating Method and its Main Degradation Products In vitro Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decuroside V|96648-59-8|MSDS [dcchemicals.com]
- 18. scribd.com [scribd.com]
- 19. agritech.tnau.ac.in [agritech.tnau.ac.in]
Technical Support Center: Overcoming Solubility Challenges of Decuroside IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Decuroside IV in aqueous solutions. The information provided is based on the general properties of furanocoumarin glycosides and established methods for enhancing the solubility of poorly soluble compounds, as specific quantitative solubility data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a furanocoumarin glycoside, a class of natural compounds found in various plants.[1][2] Like many furanocoumarins, this compound possesses a hydrophobic core structure, which can lead to poor solubility in water.[3] This low aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability in in-vitro and in-vivo studies, and complicating formulation development. The sugar moiety in its structure does enhance water solubility compared to its aglycone counterpart, but challenges may still arise, especially at higher concentrations.
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
When encountering solubility issues with this compound, consider the following initial steps:
-
Visual Inspection: Carefully observe your solution. Is the compound completely undissolved, or is there a fine precipitate? This can help determine the extent of the solubility problem.
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.
-
Gentle Heating: Cautiously warming the solution may increase the solubility. However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: The pH of your aqueous solution can significantly impact the solubility of ionizable compounds. While furanocoumarins are generally neutral, slight pH adjustments might influence solubility in some cases.
Q3: What common laboratory techniques can I employ to enhance the solubility of this compound?
Several well-established techniques can be used to improve the solubility of poorly soluble compounds like this compound. These methods can be used alone or in combination.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides detailed strategies and experimental protocols to address the solubility challenges of this compound.
Strategy 1: Co-solvents
The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful and widely used solvent. Be aware of potential cellular toxicity at higher concentrations. |
| Ethanol | 5-20% | A less toxic alternative to DMSO, commonly used in biological experiments. |
| Methanol | 5-20% | Effective for many organic compounds, but can be more toxic than ethanol. |
| Propylene Glycol | 10-30% | A viscous co-solvent often used in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-30% | Low toxicity and commonly used in preclinical studies. |
Experimental Protocol: Solubility Enhancement using a Co-solvent
-
Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).
-
To your aqueous buffer, add the desired volume of the co-solvent first.
-
While vortexing or stirring the buffer-co-solvent mixture, slowly add the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect for any signs of precipitation. If precipitation occurs, try increasing the percentage of the co-solvent.
Strategy 2: Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Table 2: Common Surfactants for Solubilization
| Surfactant | Class | Typical Starting Concentration (w/v) |
| Tween® 20/80 | Non-ionic | 0.01-0.1% |
| Cremophor® EL | Non-ionic | 0.1-1% |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1-1% |
Experimental Protocol: Solubilization using Surfactants
-
Prepare the aqueous buffer containing the desired concentration of the surfactant.
-
Add the solid this compound directly to the surfactant-containing buffer.
-
Gently agitate or sonicate the mixture until the compound is fully dissolved.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.
Table 3: Common Cyclodextrins for Inclusion Complexation
| Cyclodextrin | Notes |
| β-Cyclodextrin (β-CD) | Limited water solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is often used in parenteral formulations. |
Experimental Protocol: Solubilization using Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
Logical Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to troubleshooting and overcoming the solubility issues of this compound.
Caption: A logical workflow for addressing solubility issues of this compound.
Signaling Pathway Considerations
While specific signaling pathways modulated by this compound are not yet fully elucidated, furanocoumarins as a class are known to interact with various cellular targets. When designing experiments, it is crucial to consider that the chosen solubilization method should not interfere with the biological activity being investigated. For instance, high concentrations of DMSO can have independent effects on cellular signaling. Therefore, appropriate vehicle controls are essential in all experiments.
The diagram below represents a generic experimental workflow for investigating the effect of a poorly soluble compound, like this compound, on a hypothetical signaling pathway.
Caption: A generalized workflow for studying the biological effects of this compound.
References
Technical Support Center: Troubleshooting HPLC Analysis of Decuroside IV
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Decuroside IV. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during HPLC analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks should have a Gaussian shape. Peak tailing is generally identified when the asymmetry factor (As) is greater than 1.2, although for many assays, a value up to 1.5 may be acceptable.[2] This asymmetry can compromise the accuracy and resolution of your analysis.[1]
Q2: I am observing significant peak tailing for this compound. What are the likely causes?
A2: Peak tailing in HPLC can stem from various factors. The primary cause is often the presence of more than one mechanism of analyte retention.[2] For a compound like this compound, a furanocoumarin glycoside, potential causes include:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.[2][3] These interactions are particularly common with basic analytes.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can lead to inconsistent ionization and asymmetrical peaks.[3]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, causing peak distortion.[1][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or physical damage to the column bed can result in peak tailing for all analytes.[4][5]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]
Troubleshooting Guide: Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment and Diagnosis
First, carefully observe your chromatograms. Does the peak tailing affect only the this compound peak or all peaks in the run?
-
Tailing on all peaks: This often points to a physical issue with the column or system.[6]
-
Tailing on specific peaks (like this compound): This suggests a chemical interaction between the analyte and the stationary phase or an issue with the mobile phase.
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematic troubleshooting of peak tailing in HPLC.
Step 2: Addressing Chemical Interactions
Secondary interactions between the analyte and the stationary phase are a frequent cause of peak tailing.[2] The diagram below illustrates how residual silanol groups on the silica stationary phase can interact with polar analytes.
Caption: Interaction of a basic analyte with ionized silanol groups, causing peak tailing.
To mitigate these interactions, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.[2] For silica-based columns, it is generally recommended to operate above pH 2 and below pH 8.
-
Use of an End-Capped Column: End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[1]
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups.[7]
Step 3: Optimizing Method Parameters
If chemical interactions are not the root cause, further optimization of your HPLC method may be necessary.
| Parameter | Potential Issue | Recommended Action |
| Sample Concentration | Column overload | Dilute the sample and reinject. If peak shape improves, this was the likely cause.[1][6] |
| Injection Volume | Column overload | Reduce the injection volume.[4] |
| Mobile Phase Composition | Poor sample solubility in the mobile phase | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[5] |
| Flow Rate | Inefficient mass transfer | Optimize the flow rate to improve peak shape, though this is a less common cause of tailing. |
| Column Temperature | Secondary interactions are temperature-dependent | Increasing the column temperature can sometimes improve peak symmetry. |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to prepare a buffered mobile phase to control pH.
-
Buffer Selection: Choose a buffer system with a pKa within +/- 1 pH unit of the desired mobile phase pH. For example, a phosphate buffer is suitable for a pH range of 6.2-8.2.
-
Buffer Preparation: Prepare an aqueous buffer solution of the desired concentration (e.g., 20 mM potassium phosphate).
-
pH Adjustment: Adjust the pH of the aqueous buffer solution using a suitable acid (e.g., phosphoric acid) or base (e.g., potassium hydroxide).
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm filter and degas it before use.
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination, a thorough flushing procedure can help restore performance.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse Column Direction: For suspected inlet frit blockage, you can reverse the column flow direction (check manufacturer's instructions).[2]
-
Flushing Sequence: Flush the column with a series of solvents of increasing and then decreasing polarity. A typical sequence for a reversed-phase column is:
-
10-20 column volumes of water (to remove buffers)
-
10-20 column volumes of methanol
-
10-20 column volumes of acetonitrile
-
10-20 column volumes of isopropanol (a strong solvent)
-
Re-equilibrate the column with the mobile phase.
-
-
Flow Rate: Use a low flow rate during the flushing procedure.
By following these troubleshooting steps and protocols, you can effectively diagnose and resolve issues with peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Chromatographic Separation of Decuroside Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve better separation of Decuroside isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic mode for separating Decuroside isomers?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective method for separating coumarin derivatives like Decuroside isomers.[1] This technique employs a non-polar stationary phase (most commonly C18) and a polar mobile phase, which is ideal for the moderately polar to non-polar nature of these compounds.[1]
Q2: What are the typical starting solvents for the mobile phase in RP-HPLC separation of these isomers?
A2: The most common mobile phase for separating coumarin-type compounds consists of a mixture of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH).[2][3] Often, small amounts of an acid, such as formic acid or acetic acid (e.g., 0.1% to 0.3%), are added to both the aqueous and organic phases to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[4][5]
Q3: Should I use an isocratic or gradient elution for separating Decuroside isomers?
A3: A gradient elution is generally recommended, especially during method development.[6] Isomers are often structurally very similar, leading to close elution times. A gradient, where the concentration of the organic solvent is increased over the course of the run, helps to resolve complex mixtures and sharpen peaks.[6][7] An isocratic elution (constant mobile phase composition) might be sufficient if the isomers are easily separated but can lead to long run times for later-eluting compounds.[6]
Q4: How does the choice of organic solvent (Methanol vs. Acetonitrile) affect the separation?
A4: The choice between methanol and acetonitrile can significantly alter the selectivity of the separation. While both are common organic modifiers, they have different chemical properties that lead to different interactions with the analyte and stationary phase.[8]
-
Acetonitrile typically has a lower viscosity and provides better peak efficiency.
-
Methanol is a protic solvent and can engage in hydrogen bonding, which can be beneficial for the separation of certain isomers.[8] It is recommended to screen both solvents during method development to see which provides a better resolution for your specific Decuroside isomers.
Q5: What is the role of pH and mobile phase additives in the separation?
A5: The pH of the mobile phase is a critical parameter that influences the ionization state of the analytes and any residual silanols on the silica-based stationary phase.[8][9]
-
Acidic Additives (Formic Acid, Acetic Acid): Adding a small amount of acid (e.g., 0.1%) helps to keep acidic compounds in their protonated, less polar form, leading to more reproducible retention. It also suppresses the ionization of residual silanols on the column, which can cause peak tailing with polar or basic compounds.[8][10]
-
Buffers (e.g., Ammonium Formate, Phosphate): For methods requiring precise pH control, especially for ionizable compounds, using a buffer system is essential for robust and reproducible results.[9][10]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
If your Decuroside isomer peaks are overlapping or not baseline-separated, consider the following mobile phase adjustments.
Workflow for Improving Isomer Resolution
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of Decuroside IV under different pH conditions
Technical Support Center: Stability of Decuroside IV
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability testing of this compound under various pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: At what pH conditions is this compound expected to be most stable?
A1: Based on the general stability of related coumarin glycosides, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). Significant degradation can be anticipated under strongly acidic (pH < 3) and alkaline (pH > 8) conditions due to hydrolysis of the glycosidic bonds and potential opening of the lactone ring of the coumarin moiety.
Q2: What are the likely degradation products of this compound under forced pH stress?
A2: Under acidic conditions, the primary degradation is likely the hydrolysis of the glycosidic linkages, yielding the aglycone and the corresponding sugar moieties. In alkaline conditions, hydrolysis of the lactone ring of the coumarin structure may also occur, in addition to glycosidic bond cleavage.
Q3: My baseline in the HPLC chromatogram is noisy. What could be the cause?
A3: A noisy baseline can result from several factors. Ensure your mobile phase is properly degassed. Check for any leaks in the HPLC system. A contaminated guard column or analytical column can also contribute to noise; try flushing the column or replacing it if necessary. Lastly, ensure the detector lamp has sufficient life remaining.
Q4: I am not seeing any degradation of this compound even under stress conditions. What should I do?
A4: If you observe less than 5-10% degradation, the stress conditions may not be stringent enough. You can increase the temperature (e.g., from 40°C to 60°C), extend the incubation time, or use a stronger acidic or basic solution (e.g., move from 0.01 M HCl to 0.1 M HCl). However, be cautious of overly aggressive conditions which might lead to secondary degradation products not relevant to typical storage.[1]
Q5: The peak shape of this compound is poor (e.g., tailing or fronting). How can I improve it?
A5: Poor peak shape is often related to the mobile phase composition or column condition. Adjusting the pH of the mobile phase can improve the peak shape for ionizable compounds. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. If the problem persists, the column may be degrading and might need replacement.
Experimental Protocol: pH-Dependent Stability of this compound
This protocol outlines a forced degradation study to assess the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Phosphate or citrate buffers for intermediate pH values (e.g., pH 4, 7)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Class A volumetric flasks and pipettes
2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with a UV or PDA detector
-
Thermostatically controlled water bath or incubator
-
Vortex mixer and sonicator
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For each pH condition (e.g., pH 1, 4, 7, 9, 12), transfer a known volume of the stock solution into separate flasks.
-
Add the respective acidic, basic, or buffer solution to achieve the target pH and a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the mobile phase or a neutral buffer to the same final concentration.
4. Stress Conditions:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot of each sample.
-
Neutralize the acidic and basic samples to prevent further degradation before analysis. For example, add an equimolar amount of NaOH to the acidic sample and HCl to the basic sample.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., ~320 nm).
-
Injection Volume: 10 µl
-
Inject the prepared samples and the control (time zero) sample.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Identify and quantify any major degradation products.
Data Presentation: Stability of this compound
Table 1: Percentage of this compound Remaining after Incubation at 60°C
| Time (hours) | pH 2 (0.01 M HCl) | pH 4 (Citrate Buffer) | pH 7 (Phosphate Buffer) | pH 10 (Phosphate Buffer) | pH 12 (0.01 M NaOH) |
| 0 | 100% | 100% | 100% | 100% | 100% |
| 2 | 92.5% | 99.1% | 99.5% | 94.2% | 85.1% |
| 4 | 85.3% | 98.2% | 99.0% | 88.7% | 72.3% |
| 8 | 71.8% | 96.5% | 98.1% | 78.5% | 51.6% |
| 12 | 60.2% | 94.9% | 97.2% | 69.1% | 35.8% |
| 24 | 41.5% | 90.3% | 94.8% | 52.4% | 15.2% |
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
addressing matrix effects in LC-MS analysis of Decuroside IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Decuroside IV.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound, likely due to matrix effects.
Question: Why am I seeing poor sensitivity and a non-linear calibration curve for this compound?
Answer: Poor sensitivity and non-linear calibration curves for this compound are often attributable to ion suppression, a common matrix effect.[1][2] Co-eluting endogenous compounds from your sample matrix, such as phospholipids or other secondary metabolites, can compete with this compound for ionization in the MS source, leading to a suppressed signal.[3][4] This effect can be concentration-dependent, causing non-linearity in your calibration curve.
To troubleshoot this, consider the following:
-
Sample Dilution: A simple first step is to dilute your sample extract.[5] This can reduce the concentration of interfering matrix components to a level where their suppressive effect is minimized. However, ensure that the diluted concentration of this compound remains above the instrument's limit of quantitation (LOQ).[5][6]
-
Sample Preparation: Enhance your sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively remove interfering compounds while retaining this compound.[1][4]
-
Chromatographic Separation: Improve the chromatographic separation of this compound from matrix components.[1] Modifying the gradient elution profile, changing the mobile phase composition, or using a column with a different selectivity can resolve co-elution issues.[6]
Question: My this compound peak area is inconsistent across different sample injections, even at the same concentration. What could be the cause?
Answer: Inconsistent peak areas, or poor reproducibility, are a hallmark of variable matrix effects.[1] The composition and concentration of matrix components can vary between samples, leading to different degrees of ion suppression or enhancement for each injection.[7]
Here are some strategies to address this:
-
Use of an Internal Standard (IS): The most effective way to correct for variable matrix effects is to use an internal standard.[4][8] An ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for reliable normalization of the signal.[5][9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][5] This ensures that your calibrants and samples experience similar matrix effects, improving the accuracy of quantification.[11]
Question: I'm observing a significant loss of this compound recovery after my sample preparation. How can I improve this?
Answer: Low recovery of this compound during sample preparation can be due to several factors, including inefficient extraction from the sample matrix or losses during cleanup steps.
To improve recovery:
-
Optimize Extraction Solvent: Ensure the solvent used for the initial extraction is appropriate for this compound, which, as a glycoside, will have polar characteristics. Experiment with different solvent systems (e.g., varying percentages of methanol or acetonitrile in water) to find the optimal extraction efficiency.
-
Refine SPE Protocol: If using Solid-Phase Extraction, carefully select the sorbent and optimize the wash and elution steps. A sorbent that is too non-polar may not retain this compound effectively, while an overly aggressive wash step could cause premature elution. Conversely, the elution solvent must be strong enough to fully recover the analyte from the sorbent.
-
Evaluate Protein Precipitation: If working with biological matrices like plasma, ensure the protein precipitation is complete and that this compound does not co-precipitate with the proteins. Test different precipitation agents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), and they can negatively impact the accuracy, precision, and sensitivity of quantitative methods.[6][12]
Q2: How can I qualitatively assess if my this compound analysis is affected by matrix effects?
A2: A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[6][10] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects and pinpoints the retention time regions where they occur.[6]
Q3: What is the best way to quantitatively measure matrix effects?
A3: The post-extraction spike method is considered the "gold standard" for quantifying matrix effects.[13] This involves comparing the peak area of this compound in a solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas provides a quantitative measure of the matrix effect.[13]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is the preferred choice for an internal standard as it has nearly identical chemical and physical properties to the analyte.[5][9] It will therefore behave very similarly during sample preparation, chromatography, and ionization, providing the most accurate correction for matrix effects and other sources of variability.[11] It is highly recommended for regulated bioanalysis and when high accuracy and precision are required.
Q5: Can I use a different compound as an internal standard if a SIL-IS for this compound is not available?
A5: Yes, a structural analog or a compound with similar physicochemical properties (e.g., polarity, pKa, ionization efficiency) can be used as an internal standard.[8] However, it is crucial to verify that its elution time is close to that of this compound and that it is similarly affected by the matrix.[8] The performance of an analog IS should be thoroughly validated.
Quantitative Data on Mitigation Strategies
The following tables present hypothetical but realistic data illustrating the impact of different strategies on mitigating matrix effects in the analysis of this compound.
Table 1: Effect of Sample Preparation on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Matrix Effect (%)* |
| Protein Precipitation | 150,000 | -70% (Suppression) |
| Liquid-Liquid Extraction | 350,000 | -30% (Suppression) |
| Solid-Phase Extraction | 450,000 | -10% (Suppression) |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
Table 2: Improvement in Precision with an Internal Standard
| Method | Replicate 1 (Peak Area Ratio) | Replicate 2 (Peak Area Ratio) | Replicate 3 (Peak Area Ratio) | %RSD |
| Without Internal Standard | 180,000 | 145,000 | 210,000 | 18.5% |
| With SIL-Internal Standard | 1.25 | 1.28 | 1.22 | 2.4% |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Preparation: Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL). Prepare a blank matrix extract using your established sample preparation method.
-
LC-MS Setup: Infuse the this compound standard solution post-column into the MS source using a T-connector and a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Analysis: Begin acquiring MS data in the MRM mode for this compound. Once a stable signal is observed, inject the blank matrix extract onto the LC system.
-
Evaluation: Monitor the this compound signal throughout the chromatographic run. Any significant drop or rise in the baseline indicates regions of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Sample Set A (Analyte in Solvent): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
Sample Set B (Analyte in Matrix): Extract a blank matrix sample using your sample preparation protocol. Spike the resulting extract with this compound to the same final concentration as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculation: Calculate the matrix factor (MF) as: MF = (Peak Area of Set B) / (Peak Area of Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Decuroside IV
This technical support center provides guidance and troubleshooting for researchers conducting forced degradation studies on Decuroside IV. The following information is based on established principles and regulatory guidelines for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study for this compound?
A1: The primary objective is to identify the potential degradation products of this compound under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.[1][2][3] This helps in understanding the degradation pathways and establishing the intrinsic stability of the molecule.[2][3] The data generated is crucial for developing and validating a stability-indicating analytical method.[2][4]
Q2: What are the recommended stress conditions for the forced degradation of this compound?
A2: According to ICH guidelines, the recommended stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: 60°C to 80°C.[6]
-
Photodegradation: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light.[2][7]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve a noticeable but not complete degradation of the drug substance. A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary degradation.[1][8]
Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis and/or mass spectrometric (MS) detectors is the most common and powerful technique for separating and identifying degradation products.[6] LC-MS-TOF and other hyphenated techniques can be particularly useful for structural elucidation of unknown degradants.[9][10]
Q5: What should I do if I don't observe any degradation under the initial stress conditions?
A5: If no degradation is observed, you may need to employ more stringent conditions. This can include increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., stronger acid/base or higher percentage of H₂O₂). It is crucial to adjust only one parameter at a time to understand its specific effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | - Insufficient stress applied (low temperature, short duration, low concentration of stressor).- this compound is highly stable under the tested conditions. | - Incrementally increase the stress level (e.g., raise temperature in 10°C increments, double the exposure time).- Use a higher concentration of the stressor (e.g., move from 0.1 M to 1 M acid/base). |
| Complete degradation of this compound | - Stress conditions are too harsh. | - Reduce the severity of the stress conditions (e.g., lower temperature, shorten exposure time, use a lower concentration of the stressor). |
| Poor peak shape or resolution in HPLC chromatogram | - Inappropriate mobile phase or column.- Co-elution of degradation products. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column type.- A different column chemistry might be necessary to resolve all peaks. |
| Formation of secondary degradation products | - Excessive stress leading to the degradation of primary degradation products. | - Reduce the stress conditions to target the 5-20% degradation range.[1] This will minimize the formation of secondary degradants. |
| Mass imbalance in the analytical results | - Some degradation products may not be detectable by the current analytical method (e.g., lack a chromophore for UV detection).- Formation of volatile or insoluble degradation products. | - Use a more universal detector, such as a mass spectrometer, in conjunction with UV detection.[11]- Carefully inspect the sample for any precipitates. |
Experimental Protocol: Forced Degradation of this compound
This protocol outlines the general steps for conducting a forced degradation study of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). After the specified time, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis. |
| Base Hydrolysis | To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. After the specified time, neutralize the solution with 0.1 M HCl and dilute with the mobile phase. |
| Oxidative Degradation | To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time. Dilute with the mobile phase for analysis. |
| Thermal Degradation | Place the solid this compound powder in a thermostatically controlled oven at 80°C for a specified time. Also, expose a solution of this compound to the same temperature. After exposure, dissolve the solid in a suitable solvent and dilute both the solid and solution samples with the mobile phase. |
| Photolytic Degradation | Expose the solid this compound powder and a solution of this compound to a photostability chamber providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[2][7] A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dissolve the solid and dilute both samples with the mobile phase. |
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.
4. Data Presentation:
The results should be summarized in a table format for easy comparison.
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities | No. of Degradation Products |
| Unstressed Control | 0 | 100 | 0 | 0 |
| 0.1 M HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| Thermal (Solid), 80°C | 24 | |||
| 48 | ||||
| Thermal (Solution), 80°C | 24 | |||
| 48 | ||||
| Photolytic (Solid) | - | |||
| Photolytic (Solution) | - |
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Variability in Decuroside IV Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in bioassays involving Decuroside IV and related compounds from Angelica gigas Nakai.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay variability a concern?
Q2: What are the primary sources of variability in this compound bioassays?
A2: Variability in bioassays, particularly cell-based assays, can stem from multiple factors. These are broadly categorized as relating to the analyte, the biological system, assay procedure, and data analysis. For this compound, key sources include inconsistent sample preparation, degradation of the compound, cellular factors (e.g., cell line stability, passage number, and seeding density), reagent stability and lot-to-lot variation, and improper instrument calibration.[1][2][3][4][5]
Q3: How does the solvent used for dissolving this compound impact the bioassay?
A3: The choice of solvent is critical as it can influence the solubility, stability, and bioavailability of this compound.[6][7][8][9] Using a solvent that does not fully dissolve the compound can lead to inaccurate concentrations and high well-to-well variability. It is also important to consider the solvent's compatibility with the cell line being used, as some solvents can be toxic at higher concentrations, affecting cell health and assay results.
Q4: What are the best practices for storing this compound and its solutions?
A4: Based on data for the related compound Decuroside V, it is recommended to store the powdered form of this compound at -20°C and solutions in a suitable solvent at -80°C.[10] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into single-use vials is a recommended practice. The compound is also noted to be incompatible with strong acids/alkalis and oxidizing/reducing agents.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to ensure uniformity.[10] |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[1] |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | - Visually inspect wells for any signs of compound precipitation.- Re-evaluate the solubility of this compound in the chosen solvent and assay medium. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Cell Passage Number | - Use cells within a consistent and narrow passage number range for all experiments.[1][11] |
| Reagent Lot-to-Lot Variability | - Qualify new lots of critical reagents (e.g., serum, antibodies) against the old lot before use in experiments.[2][3][5][12][13] |
| Variation in Cell Health | - Monitor cell viability and morphology regularly.- Standardize cell culture conditions, including media composition, supplements, and incubator parameters (temperature, CO2, humidity).[1][11][14] |
| Instrument Performance | - Perform regular calibration and maintenance of plate readers and other instruments as per the manufacturer's recommendations. |
Issue 3: Weak or No Signal in Reporter Assays (e.g., NF-κB or Nrf2 Luciferase Assays)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize the transfection protocol for the specific cell line being used.- Use a positive control (e.g., a plasmid expressing a fluorescent protein) to monitor transfection efficiency.[10][15][16] |
| Inactive Compound | - Verify the integrity and activity of the this compound stock solution.- Consider potential degradation due to improper storage or handling. |
| Sub-optimal Assay Conditions | - Optimize the concentration of this compound and the incubation time.- Ensure that the luciferase substrate is not degraded and is used within its expiry date.[10][17] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the effect of this compound on the NF-κB signaling pathway.
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.[18][19]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final solvent concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (solvent only) and a positive control (e.g., TNF-α at 10 ng/mL).
-
Incubation: Incubate the plate for 6-24 hours, depending on the desired endpoint.
-
Luciferase Assay:
Protocol 2: Nrf2 Activation Assay (Colorimetric)
This protocol measures the activation of the Nrf2 transcription factor.
-
Nuclear Extract Preparation: Culture cells (e.g., HepG2) to 80-90% confluency. Treat the cells with this compound at various concentrations for the desired time. Prepare nuclear extracts using a commercial kit according to the manufacturer's instructions.
-
Nrf2 Binding Assay:
-
Add 50 µL of the prepared nuclear extracts to the wells of the Nrf2-coated 96-well plate.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 50 µL of the primary antibody against Nrf2 to each well and incubate for 1 hour at room temperature.
-
Wash the wells as described previously.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells as described previously.
-
Add 100 µL of the developing solution and incubate for 15-45 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.[23][24][25][26][27]
-
Data Presentation
Table 1: Troubleshooting High Variability in Replicate Wells
| Parameter | Potential Cause of Variability | Recommended Action | Acceptance Criteria (Example) |
| Pipetting | Inaccurate liquid handling | Use calibrated pipettes; prepare master mixes | Coefficient of Variation (CV) < 15% |
| Cell Seeding | Non-uniform cell distribution | Ensure single-cell suspension; gentle mixing | Visual inspection for even monolayer |
| Edge Effects | Increased evaporation in outer wells | Avoid outer wells or fill with sterile liquid | Consistent signal across the plate |
| Compound Solubility | Precipitation of test article | Check solubility; use appropriate solvent | No visible precipitate under a microscope |
Table 2: Quantitative Parameters for Assay Quality Control
| QC Parameter | Description | Recommended Value |
| Z'-factor | A measure of assay robustness and dynamic range | > 0.5 |
| Signal-to-Background (S/B) Ratio | Ratio of the signal from a positive control to the signal from a negative control | > 10 |
| Intra-assay Precision (CV%) | Variability within a single assay plate | < 15% |
| Inter-assay Precision (CV%) | Variability between different assay plates on different days | < 20% |
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Nrf2-Keap1 pathway and the activation point of this compound.
Caption: A generalized experimental workflow for this compound bioassays.
References
- 1. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 2. myadlm.org [myadlm.org]
- 3. mdpi.com [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. journal.macb.org.my [journal.macb.org.my]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 19. researchgate.net [researchgate.net]
- 20. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Nrf2/ARE activation assay [bio-protocol.org]
- 24. abcam.com [abcam.com]
- 25. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. raybiotech.com [raybiotech.com]
- 27. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
Decuroside IV vs. Other Coumarins: A Comparative Analysis of Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Decuroside IV against other notable coumarin compounds. The following sections detail quantitative data from experimental studies, outline the methodologies used, and illustrate the key signaling pathways involved in their neuroprotective mechanisms.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of various coumarins has been evaluated using different in vitro and in vivo models. The following tables summarize key quantitative data from these studies, focusing on neuronal survival, reduction of oxidative stress, and anti-inflammatory activity.
| Compound | Model System | Neuroprotective Assay | Key Findings | Reference |
| Astragaloside IV | 6-hydroxydomaine (6-OHDA)-treated primary nigral cell culture | Flow cytometry for tyrosine hydrolase (TH)-positive cells | Dose-dependent rescue of dopaminergic neurons from 6-OHDA-induced degeneration.[1] | [1] |
| MPTP-induced mouse model of Parkinson's disease | Behavioral tests (e.g., rotarod), HPLC for dopamine levels, Immunohistochemistry for TH-positive neurons | Significantly alleviated motor deficits, increased dopamine and its metabolites, and reduced the loss of dopaminergic neurons. | [1] | |
| LM-031 & LMDS-1/2 | SH-SY5Y cells expressing ∆K280 tauRD-DsRed | Neurite outgrowth assay | Rescued impairment of neurite length and branching caused by tau aggregation.[2] | [2] |
| Tryptophan fluorescence quenching assay | Demonstrated high binding affinities to the TrkB receptor.[2] | [2] | ||
| ZN014 & ZN015 | Aβ-GFP SH-SY5Y cells | Neurite outgrowth assay | Improvements in neurite length, process, and branching, which were partially suppressed by TrkB-specific shRNA.[3] | [3] |
| Thioflavin T assay | ZN015 displayed chemical chaperone activity for Aβ aggregation.[3] | [3] | ||
| Scopoletin | Aβ25–35-induced toxicity in neuronal cells | Cell viability assays | Protected neuronal cells against Aβ-induced cytotoxicity.[4] | [4] |
| Imperatorin | Prenatally stressed rats | Behavioral tests (e.g., Morris water maze) | Improved learning and memory deficits.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
In Vitro Neuroprotection Assay (SH-SY5Y cells)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides for a specified duration.
-
Treatment: Cells are pre-treated with various concentrations of the test coumarin (e.g., this compound, LM-031) for a specific period before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Neurite Outgrowth Assay: The effect on neurite outgrowth can be assessed by immunofluorescence staining for neuronal markers (e.g., β-III tubulin) followed by quantification of neurite length and branching using imaging software.[2][3]
In Vivo Neuroprotection Model (MPTP-induced Parkinson's Disease)
-
Animal Model: Parkinson's disease is induced in mice (e.g., C57BL/6) by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Treatment: The test compound (e.g., Astragaloside IV) is administered to the mice (e.g., via oral gavage or intraperitoneal injection) for a specified duration before or after MPTP administration.
-
Behavioral Analysis: Motor coordination and balance are assessed using tests like the rotarod test and the pole test.
-
Neurochemical Analysis: After the treatment period, the brains are dissected, and the striatum is analyzed for levels of dopamine and its metabolites using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: The substantia nigra region of the brain is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other coumarins are mediated through the modulation of several key signaling pathways. Understanding these pathways is essential for targeted drug development.
TrkB-CREB-BDNF Signaling Pathway
Several coumarin derivatives, including LM-031 and ZN014/ZN015, exert their neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway.[2][3] Activation of TrkB by brain-derived neurotrophic factor (BDNF) or small molecule agonists leads to the phosphorylation and activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways converge on the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of genes involved in neuronal survival, growth, and synaptic plasticity.
Caption: Activation of the TrkB signaling pathway by coumarin derivatives.
Nrf2 Antioxidant Response Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[5] Astragaloside IV and other coumarins have been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[1][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like certain coumarins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: The Nrf2-mediated antioxidant response activated by coumarins.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to compare the neuroprotective effects of different compounds. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for comparing neuroprotective agents.
References
- 1. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3-O-demethylswertipunicoside against MPTP-induced Parkinson's disease in vivo and its antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Mechanisms of Decuroside IV: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo mechanisms of action of Astragaloside IV (AS-IV), a promising natural compound with potent anti-inflammatory and neuroprotective properties. Due to the limited availability of in vivo data for "Decuroside IV," this guide will focus on the extensively studied Astragaloside IV, which shares a similar saponin structure and therapeutic potential. This analysis is benchmarked against other well-researched natural compounds—Resveratrol, Curcumin, and Ginsenoside Rg1—to offer a clear perspective on its relative performance and mechanistic pathways. All data presented is derived from in vivo experimental models, providing a robust basis for translational research and drug development.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative effects of Astragaloside IV and its alternatives on key biomarkers of inflammation and neuronal damage in various in vivo models.
Table 1: Modulation of Inflammatory Cytokines in LPS-Induced Inflammation Models
| Compound | Animal Model | Dosage | Administration Route | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Citation |
| Astragaloside IV | Mice | 10 mg/kg | Intraperitoneal | ~49% | Not Reported | ~83% | [1] |
| Resveratrol | Rats | 10-40 mg/kg | Not Specified | Significant | Significant | Not Reported | [2] |
| Curcumin | Mice | Not Specified | Not Specified | Significant | Significant | Significant | [1] |
| Ginsenoside Rg1 | Mice | 200 µg/kg (LPS) | Not Specified | Not Reported | Significant | Significant | [3] |
Table 2: Neuroprotective Effects in Cerebral Ischemia/Reperfusion (MCAO) Models
| Compound | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Key Pathway Modulation | Citation |
| Astragaloside IV | Rats | Not Specified | Not Specified | Significant | Improved | PINK1/Parkin, Nrf2 | [4] |
| Resveratrol | Rats | 30 mg/kg | Not Specified | Significant | Improved | Nrf2/ARE, SIRT1 | [2][5] |
| Curcumin | Rats | Not Specified | Not Specified | Significant | Improved | Nrf2, NF-κB | [6] |
| Ginsenoside Rg1 | Rats | Not Specified | Not Specified | Significant | Improved | PPARγ | [7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective and anti-inflammatory effects of Astragaloside IV and the compared compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide, providing a framework for reproducible research.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
-
Objective: To evaluate the anti-inflammatory effects of a compound in an acute systemic inflammation model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The treatment group receives the test compound (e.g., Astragaloside IV at 10 mg/kg) via intraperitoneal (i.p.) injection. The control group receives a vehicle.
-
After a specified pre-treatment time (e.g., 1 hour), all animals except the naive control group are challenged with an i.p. injection of LPS (e.g., 1 mg/kg).
-
At a designated time post-LPS injection (e.g., 6 hours), animals are euthanized, and blood and tissues (e.g., lung, liver) are collected.
-
-
Outcome Measures:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using ELISA.
-
Tissue expression of inflammatory markers (e.g., NF-κB, AP-1) is assessed by Western blot or immunohistochemistry.
-
Myeloperoxidase (MPO) activity in tissues as a measure of neutrophil infiltration.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
-
Objective: To assess the neuroprotective efficacy of a compound in a model of ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats, weighing 250-300g.
-
Procedure:
-
Rats are anesthetized, and the right middle cerebral artery is occluded using an intraluminal filament.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
The test compound (e.g., Resveratrol at 30 mg/kg) or vehicle is administered at the onset of reperfusion or at specified time points post-reperfusion.
-
Animals are monitored for neurological deficits at various time points (e.g., 24 and 48 hours) post-MCAO.
-
-
Outcome Measures:
-
Neurological Scoring: A battery of behavioral tests (e.g., mNSS - modified Neurological Severity Score) is used to assess motor and sensory function.
-
Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histological Analysis: Brain sections are stained with markers for neuronal apoptosis (e.g., TUNEL) or specific neuronal populations (e.g., NeuN).
-
Biochemical Assays: Brain tissue homogenates are used to measure markers of oxidative stress (e.g., MDA, SOD), inflammation (e.g., cytokines), and key signaling proteins (e.g., Nrf2, NF-κB) via Western blot or ELISA.
-
Conclusion
Astragaloside IV demonstrates significant in vivo anti-inflammatory and neuroprotective effects, comparable to other well-established natural compounds like Resveratrol, Curcumin, and Ginsenoside Rg1. Its mechanism of action involves the modulation of key inflammatory and antioxidant pathways, including NF-κB, AP-1, Nrf2, and the PINK1/Parkin pathway. The provided data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of Astragaloside IV for inflammatory and neurodegenerative diseases. The comparative analysis highlights both shared and unique mechanistic aspects, which can guide future drug development and optimization strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg1 alleviates chronic inflammation-induced neuronal ferroptosis and cognitive impairments via regulation of AIM2 - Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia [frontiersin.org]
- 7. Neuroprotective Effect of the Ginsenoside Rg1 on Cerebral Ischemic Injury In Vivo and In Vitro Is Mediated by PPAR γ-Regulated Antioxidative and Anti-Inflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Decursin Analogs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of decursin and its analogs, with a focus on their structure-activity relationships (SAR) in cytotoxicity and anti-inflammatory effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in drug discovery and development.
Decursin, a pyranocoumarin isolated from the roots of Angelica gigas, has garnered significant attention for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.[1] Understanding the relationship between the chemical structure of decursin and its biological functions is crucial for the design of novel and more potent therapeutic agents. This guide synthesizes available data to elucidate the SAR of decursin analogs.
Comparative Biological Activity of Decursin Analogs
The cytotoxic and anti-inflammatory activities of decursin and its key analogs are summarized below. Modifications to the pyranocoumarin scaffold and the ester side chain have been shown to significantly influence their biological potency.
| Compound | Structure | Cytotoxicity IC50 (µM) | Key Anti-inflammatory Effects |
| Decursin | [Insert Image of Decursin Structure] | 43.55 (A549 cells)[2], 49.01 (U87 cells)[3], 54.2 (143B osteosarcoma cells), 54.3 (MG63 osteosarcoma cells) | Inhibits NO, TNF-α, IL-1β, and IL-6 production by blocking NF-κB activation.[4][5] |
| Decursinol Angelate | [Insert Image of Decursinol Angelate Structure] | Generally exhibits cytotoxic activity.[6] | Reduces the activity of Akt and NF-κB signaling pathways.[7][8] |
| Decursinol | [Insert Image of Decursinol Structure] | Generally less cytotoxic than decursin. | Possesses neuroprotective and analgesic properties.[4] |
| (S)-2d | [Insert Image of (S)-2d Structure] | 14.03 (A549 cells)[2] | More potent inhibitor of JAK1/STAT3 phosphorylation than decursin.[2] |
| (R)-2d | [Insert Image of (R)-2d Structure] | 151.59 (A549 cells)[2] | Significantly less potent than the (S)-enantiomer.[2] |
| JB-V-60 | [Structure not publicly available] | Data not available | Reduces LPS-induced iNOS, COX-2, TNF-α, and IL-1β.[5] |
| CYJ-27 | [Structure not publicly available] | Data not available | Suppresses proinflammatory cytokines and oxidative stress.[9] |
Structure-Activity Relationship Insights
Analysis of the available data reveals key structural features that determine the biological activity of decursin analogs:
-
The Ester Side Chain: The nature of the ester group at the C-3' position of the dihydropyran ring is a critical determinant of cytotoxicity. The (E)-(furan-3-yl)acryloyl group in compound (S)-2d resulted in significantly higher potency against A549 lung cancer cells (IC50: 14.03 µM) compared to the 3-methylbut-2-enoate group of decursin (IC50: 43.55 µM).[2]
-
Stereochemistry: The stereochemistry at the C-3' position plays a crucial role. The (S)-enantiomer of compound 2d was substantially more active than its (R)-enantiomer (IC50: 151.59 µM), highlighting the stereospecificity of the interaction with its biological target.[2]
-
The Pyranocoumarin Core: The intact pyranocoumarin scaffold appears to be essential for activity. Decursinol, which lacks the ester side chain, generally shows reduced cytotoxicity compared to decursin.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided to facilitate the evaluation of decursin analogs.
Cytotoxicity Assay (MTT Assay)[2][7][8]
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Assay (Griess Reagent System) [10][11]
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Griess Reagent A (1% sulfanilamide in 2.5% H₃PO₄)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)
-
Sodium nitrite standard solutions
-
96-well plates
-
Microplate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the cell culture plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample in a new 96-well plate.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.
2. TNF-α and IL-6 Quantification (ELISA) [1][4][5][8][12][13]
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Materials:
-
Human TNF-α or IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add the TMB substrate solution. Incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of decursin and its analogs are primarily mediated through the inhibition of the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and the inhibitory action of decursin analogs.
The general workflow for evaluating the bioactivity of decursin analogs is depicted below.
Caption: General experimental workflow for bioactivity screening of decursin analogs.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. novamedline.com [novamedline.com]
A Comparative Guide: HPLC vs. UPLC for the Analysis of Decuroside IV
For researchers, scientists, and professionals in drug development, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of specific compounds like Decuroside IV is a critical decision that impacts efficiency, sensitivity, and overall data quality. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate method for the quantitative analysis of this compound.
This compound is a coumarin glycoside found in the roots of Peucedanum decursivum Maxim. and has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound is essential for research, quality control, and pharmacokinetic studies. While both HPLC and UPLC are powerful chromatographic techniques, they differ significantly in their operational parameters and performance characteristics.
At a Glance: Key Performance Differences
| Parameter | HPLC | UPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Same principle as HPLC, but utilizes smaller particle size columns (sub-2 µm) and higher pressures. |
| Particle Size | Typically 3-5 µm | < 2 µm |
| Operating Pressure | 2,000 - 6,000 psi | 6,000 - 15,000+ psi |
| Analysis Time | Longer (typically >10 minutes) | Shorter (typically <5 minutes) |
| Resolution | Good | Excellent, with sharper and narrower peaks |
| Sensitivity | Good | Higher, due to narrower peaks and reduced band broadening |
| Solvent Consumption | Higher | Lower (up to 70-80% reduction) |
| Cost | Lower initial investment | Higher initial investment |
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC. These protocols are based on established methods for the analysis of related coumarin compounds and serve as a practical guide for method development and cross-validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide robust and reliable quantification of this compound with standard laboratory equipment.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
Ultra-Performance Liquid Chromatography (UPLC) Method
This method leverages the advantages of UPLC for faster analysis and improved sensitivity, ideal for high-throughput screening and trace analysis.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column manager, and a PDA or TUV detector.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-60% B
-
2.5-3.0 min: 60-10% B
-
3.0-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 320 nm
-
Injection Volume: 2 µL
Performance Data Comparison
The following table summarizes the expected performance data from the cross-validation of the hypothetical HPLC and UPLC methods for this compound analysis.
| Performance Metric | HPLC Method | UPLC Method |
| Retention Time | ~15-20 min | ~2-3 min |
| Resolution (Rs) of adjacent peaks | > 1.5 | > 2.0 |
| Theoretical Plates (N) | ~10,000-15,000 | > 25,000 |
| Tailing Factor | 0.9 - 1.2 | 0.9 - 1.1 |
| Limit of Detection (LOD) | ~10-20 ng/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~30-60 ng/mL | ~5-15 ng/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Solvent Consumption per run | ~35 mL | ~1.6 mL |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical steps involved in both the HPLC and UPLC method development and validation processes.
Conclusion and Recommendations
The cross-validation of HPLC and UPLC methods for the analysis of this compound reveals a clear trade-off between initial investment and long-term operational benefits.
-
HPLC remains a robust and reliable technique, perfectly suitable for laboratories where high throughput is not a primary concern. Its lower initial cost and widespread availability make it an attractive option for routine quality control and research applications with less demanding sample loads.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For laboratories focused on high-throughput screening, pharmacokinetic studies where sample volume is limited, or the analysis of complex matrices requiring high resolving power, the higher initial investment in a UPLC system is often justified by the substantial gains in productivity and data quality, as well as the long-term savings in solvent consumption and analysis time.
Ultimately, the choice between HPLC and UPLC for this compound analysis will depend on the specific needs and resources of the laboratory. For method development, starting with an established HPLC method and transferring it to a UPLC system can be a strategic approach to leverage the benefits of both technologies.
Unveiling the Antifungal Potential of Decuroside Compounds: A Comparative Analysis
Initial investigations into the antifungal efficacy of Decuroside IV have revealed a significant data gap in publicly available scientific literature. It is highly probable that "this compound" may be a rare, novel compound with limited published research or a potential misnomer for a related, more extensively studied molecule. However, the broader family of decuroside compounds and other phytochemicals isolated from Angelica species, the natural source of these molecules, have demonstrated noteworthy antifungal properties. This guide, therefore, presents a comparative analysis of a representative decuroside, Decuroside III, and other related bioactive compounds from Angelica species, alongside a well-established antifungal agent, Amphotericin B, to provide a valuable resource for researchers, scientists, and drug development professionals.
This comparison will focus on available data for compounds such as decursin and decursinol angelate, which have been isolated from Angelica gigas and have documented antifungal activity. We will juxtapose their efficacy with Amphotericin B, a polyene macrolide antibiotic that is a cornerstone in the treatment of systemic fungal infections.
Data Presentation: A Comparative Look at Antifungal Efficacy
Due to the absence of direct comparative studies between a specific Decuroside and a known antifungal agent, the following table summarizes the available minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for related compounds against various fungal pathogens. This provides a preliminary basis for understanding their relative potencies.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Source |
| Decursin | Magnaporthe oryzae | >100 (mycelial growth) | Not Reported | [1] |
| Magnaporthe oryzae | <100 (spore germination) | Not Reported | [1] | |
| Decursinol Angelate | Magnaporthe oryzae | >100 (mycelial growth) | Not Reported | [1] |
| Magnaporthe oryzae | <100 (spore germination) | Not Reported | [1] | |
| Amphotericin B | Aspergillus fumigatus | 0.5 - 2 | 1 - >8 | [2] |
| Candida albicans | 0.25 - 1 | 0.5 - 2 | Not Directly Cited | |
| Cryptococcus neoformans | 0.125 - 0.5 | 0.25 - 1 | Not Directly Cited |
Note: The provided data for decursin and decursinol angelate indicates their potent inhibitory effect on spore germination rather than direct mycelial growth inhibition at the tested concentrations. This suggests a different mechanism of action compared to many conventional antifungal agents.
Experimental Protocols: Methodologies for Antifungal Susceptibility Testing
The data presented in this guide is typically generated using standardized experimental protocols. The following methodologies are fundamental for determining the antifungal efficacy of a given compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is then adjusted to a standardized concentration (e.g., 10^4 to 10^5 cells/mL).
-
Serial Dilution of Test Compound: The compound to be tested (e.g., Decuroside III, Amphotericin B) is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial fungal inoculum. It is determined as an extension of the MIC assay:
-
Subculturing from MIC Wells: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto fresh agar plates that do not contain the test compound.
-
Incubation: The agar plates are incubated at the appropriate temperature until fungal growth is visible in the control plates.
-
Determination of MFC: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a generalized antifungal experimental workflow and a simplified representation of the mechanism of action for a known antifungal agent.
References
Decuroside IV: Unraveling the Correlation Between In Vitro and In Vivo Antiplatelet Activity
For researchers and scientists in drug development, understanding the translation of preclinical findings from the laboratory bench to in vivo efficacy is paramount. This guide provides a comparative analysis of the in vitro and in vivo antiplatelet activity of Decuroside IV, a naturally occurring coumarin glycoside. While direct correlational studies are limited, this report synthesizes available data on its inhibitory effects on platelet aggregation and explores the underlying mechanisms of action.
This compound, a coumarin glycoside isolated from plants of the Apiaceae family such as Peucedanum decursivum, has emerged as a compound of interest for its potential antithrombotic properties. Its primary biological effect identified to date is the inhibition of human platelet aggregation. This guide will delve into the existing experimental data, though a comprehensive in vitro-in vivo correlation (IVIVC) has yet to be established in the literature.
Quantitative Analysis of Antiplatelet Activity
To date, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound's effect on platelet aggregation induced by various agonists remains to be fully characterized in publicly available literature. Similarly, detailed dose-response studies in animal models of thrombosis are not widely reported for the purified compound.
However, studies on extracts of Peucedanum decursivum, known to contain this compound and other coumarins, have demonstrated significant antiplatelet effects. It is important to note that the activity of extracts cannot be solely attributed to this compound.
| Test Article | Assay Type | Agonist | Concentration/Dose | Observed Effect | Citation |
| This compound | In Vitro Platelet Aggregation | ADP | Not Specified | Inhibition of primary and secondary wave aggregation | [1] |
| This compound | In Vitro Platelet Aggregation | Not Specified | Not Specified | Strongest inhibiting activity among tested coumarin-glycosides | [1] |
Table 1: Summary of Reported In Vitro Antiplatelet Activity of this compound
Note: The available literature highlights the potent antiplatelet activity of this compound but lacks specific IC50 values.
Mechanistic Insights into Antiplatelet Action
The precise signaling pathways through which this compound exerts its antiplatelet effects are still under investigation. However, based on the known mechanisms of other coumarin derivatives and antiplatelet agents, several potential pathways can be hypothesized.
Platelet activation and aggregation is a complex process involving multiple pathways, primarily initiated by agonists such as adenosine diphosphate (ADP), collagen, and thromboxane A2 (TXA2). These agonists bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to platelet shape change, granule release, and ultimately, aggregation.
A potential mechanism for this compound could involve the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which would reduce the synthesis of TXA2, a potent platelet agonist. Another possibility is the antagonism of platelet purinergic receptors, such as P2Y12, which would block the pro-aggregatory signals of ADP.
Below is a generalized workflow for assessing antiplatelet activity, which would be applicable to the study of this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay (General Protocol)
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 1500 x g).
-
Treatment: Aliquots of the adjusted PRP are pre-incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a known agonist, such as ADP, collagen, or arachidonic acid, to the PRP cuvettes in an aggregometer.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases. The maximum aggregation percentage is recorded.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the control aggregation. The IC50 value is then determined from the dose-response curve.
In Vivo Thrombosis Model (General Protocol - Ferric Chloride-Induced Carotid Artery Thrombosis)
-
Animal Preparation: An appropriate animal model, such as mice or rats, is anesthetized. The common carotid artery is carefully exposed through a midline cervical incision.
-
Drug Administration: this compound is administered to the animals via an appropriate route (e.g., oral gavage or intravenous injection) at various doses. A control group receives the vehicle.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 5-10%) is applied to the adventitial surface of the exposed carotid artery for a few minutes to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to occlusion.
-
Thrombus Isolation and Measurement: After a set period, the thrombotic segment of the artery is excised and the thrombus is isolated and weighed.
-
Data Analysis: The effect of this compound on thrombus formation (time to occlusion, thrombus weight) is compared between the treated and control groups to determine its antithrombotic efficacy. Bleeding time assays are also typically performed to assess the risk of hemorrhage.
Signaling Pathways in Platelet Aggregation
The following diagram illustrates the general signaling pathways involved in platelet aggregation, which are potential targets for this compound.
References
A Comparative Analysis of Decuroside IV from Diverse Botanical Origins
For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemical sourcing is paramount. Decuroside IV, a promising coumarin glycoside, is found in several traditional medicinal plants. This guide provides a comparative analysis of this compound from three key botanical sources: Peucedanum decursivum, Angelica decursiva, and Notopterygium incisum. The objective is to equip researchers with the necessary data to make informed decisions regarding sourcing and extraction for further investigation and development.
This analysis delves into the quantitative comparison of this compound content across these plant species, details the experimental protocols for its extraction and quantification, and visualizes the workflow for its isolation and analysis.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different plant sources. This variation can be attributed to genetic differences, geographical location, harvesting time, and the specific plant part utilized. The following table summarizes the available quantitative data for this compound in the mentioned plant species.
| Plant Source | Plant Part | Reported Yield of this compound | Method of Quantification |
| Peucedanum decursivum (Miq.) Maxim. | Root | 6.1 mg from 150 mg of crude sample (98.0% purity)[1] | High-Speed Counter-Current Chromatography (HSCCC) followed by NMR |
| Angelica decursiva (Miq.) Franch. & Sav. | Root | Data not available for this compound. A study quantified other coumarins like nodakenin (0.562 ± 0.003 mg/g of extract) and decursin (0.063 ± 0.001 mg/g of extract)[2][3] | High-Performance Liquid Chromatography (HPLC)[3] |
| Notopterygium incisum T. H. Qiang ex H. T. Chang | Rhizome and Root | This compound content not reported in the reviewed literature. | - |
Note: The designation "Pd-C-IV" in a study on Peucedanum decursivum is inferred to be this compound based on the context of related research on coumarins from this plant.[1] However, direct confirmation from the primary literature is pending. The absence of reported this compound in Notopterygium incisum in the reviewed studies does not definitively confirm its absence in the plant.
Experimental Protocols
A standardized and reproducible methodology is crucial for the accurate quantification and comparison of phytochemicals from different sources. Below are detailed protocols for the extraction, isolation, and quantification of this compound, compiled from established methods for coumarin analysis in the Apiaceae family.
Extraction of Crude Coumarin Glycosides
This protocol outlines a general procedure for obtaining a crude extract enriched with coumarin glycosides from the dried and powdered roots of the plant material.
-
Materials:
-
Dried and powdered root of Peucedanum decursivum or Angelica decursiva.
-
70% Ethanol (EtOH)
-
Reflux apparatus
-
Rotary evaporator
-
Freeze-dryer
-
-
Procedure:
-
Accurately weigh the powdered plant material.
-
Extract the material with 70% ethanol (e.g., 1 liter per 100g of plant material) for 3 hours using a reflux apparatus at 70°C.[3]
-
Filter the extract and repeat the extraction process with the plant residue to ensure maximum yield.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Isolation and Purification of this compound
High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of individual coumarins from a complex crude extract.
-
Materials:
-
Crude extract powder
-
HSCCC instrument
-
Two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water at a 5:5:4:5 v/v ratio)[1]
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation
-
-
Procedure:
-
Dissolve a known amount of the crude extract in the selected two-phase solvent system.
-
Perform HSCCC separation. The stationary and mobile phases will depend on the specific instrument and the target compound's polarity.
-
Collect fractions at regular intervals using a fraction collector.
-
Monitor the separation process and identify fractions containing the target compound using TLC.
-
Pool the fractions containing pure this compound.
-
Confirm the identity and purity of the isolated compound using ¹H NMR and ¹³C NMR spectroscopy.[1]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a standard and reliable method for the quantitative analysis of specific compounds within a plant extract.
-
Materials:
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Preparation of Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.2% formic acid) is typically used. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (typically determined by a UV scan of the pure compound).
-
Injection Volume: 10 µL.[4]
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the extraction of crude coumarin glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Vasorelaxant effects of Angelica decursiva root on isolated rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Decuroside IV: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Decuroside IV, an iridoid glycoside, has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. While research on this compound as a standalone compound is emerging, its synergistic potential when combined with other therapeutic agents remains a nascent field of investigation. This guide provides a comparative framework for evaluating the synergistic effects of this compound, drawing upon the known biological activities of iridoid glycosides and outlining experimental protocols to test hypothetical combinations.
Potential Synergistic Combinations
Based on the known bioactivities of this compound and related iridoid glycosides, several classes of compounds present promising opportunities for synergistic combinations. The primary rationale for these pairings is to target complementary signaling pathways or to enhance the therapeutic efficacy of existing drugs, potentially allowing for lower dosages and reduced side effects.
Table 1: Hypothetical Synergistic Combinations with this compound
| Compound Class | Rationale for Synergy | Potential Therapeutic Application |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | This compound's inhibition of the NF-κB pathway could complement the cyclooxygenase (COX) inhibition by NSAIDs, leading to a more potent and broader anti-inflammatory response. | Inflammatory disorders, Pain management |
| Chemotherapeutic Agents (e.g., Doxorubicin) | This compound may enhance the cytotoxic effects of chemotherapy on cancer cells by sensitizing them through the modulation of survival pathways like MAPK/ERK. It could also mitigate chemotherapy-induced inflammation. | Various Cancers |
| Neuroprotective Agents (e.g., N-acetylcysteine) | Combining this compound's potential to modulate neuroinflammatory pathways with antioxidants like N-acetylcysteine could offer a multi-pronged approach to protecting neurons from oxidative stress and inflammation. | Neurodegenerative diseases |
| Other Phytochemicals (e.g., Phenylpropanoid Glycosides) | Studies on other iridoid glycosides have shown synergistic effects when combined with phenylpropanoid glycosides, suggesting a potential for enhanced bioactivity through complementary mechanisms. | Various applications depending on the specific phytochemical |
Quantitative Data on Iridoid Glycoside Activity
Direct quantitative data on the synergistic effects of this compound is not yet available in published literature. However, data from studies on other iridoid glycosides can provide a benchmark for expected potency. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 2: Reported IC50 Values for Iridoid Glycosides in Cancer Cell Lines
| Iridoid Glycoside | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Geniposide (hydrolyzed) | DU145 (Prostate) | ~25 | [1] |
| Loganin (hydrolyzed) | DU145 (Prostate) | >100 | [1] |
| Aucubin (hydrolyzed) | DU145 (Prostate) | >100 | [1] |
| Catalpol | Various | Not specified in abstract | [2] |
Note: The activity of some iridoid glycosides is significantly enhanced upon hydrolysis of the glycosidic bond. This is a critical factor to consider in experimental design.[1]
Experimental Protocols
To rigorously evaluate the synergistic potential of this compound, a systematic approach employing well-established in vitro and in vivo models is necessary.
In Vitro Synergy Assessment
a. Cell Viability and Cytotoxicity Assays (Anticancer Synergy)
-
Objective: To determine the effect of this compound, a partner compound, and their combination on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, colon, lung) in appropriate media.
-
Treatment: Treat cells with a range of concentrations of this compound, the partner compound, and their combinations at various ratios. A vehicle control and a positive control (e.g., a known cytotoxic drug) should be included.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and the combination. The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
b. Anti-Inflammatory Assay (Inhibition of Nitric Oxide Production)
-
Objective: To assess the synergistic effect of this compound and a partner compound on the inhibition of inflammatory mediators in activated macrophages.
-
Methodology:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat cells with various concentrations of this compound, the partner compound, and their combinations for a specific duration (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Analyze for synergy as described above.
-
In Vivo Synergy Assessment
a. Xenograft Mouse Model (Anticancer Synergy)
-
Objective: To evaluate the synergistic antitumor effect of this compound and a partner compound in a living organism.
-
Methodology:
-
Animal Model: Implant human cancer cells subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, randomize the mice into groups: vehicle control, this compound alone, partner compound alone, and the combination of this compound and the partner compound. Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
-
Visualizing Molecular Pathways and Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting synergistic interactions. The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for synergy evaluation.
Caption: NF-κB Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Caption: Experimental Workflow for Synergy Evaluation.
Conclusion
The exploration of this compound in combination therapies holds significant promise for advancing treatments in various disease areas. While direct experimental evidence of its synergistic effects is currently lacking, its known biological activities and those of related iridoid glycosides provide a strong foundation for future research. By employing the systematic experimental approaches outlined in this guide, researchers can effectively investigate and validate the synergistic potential of this compound, paving the way for the development of novel and more effective therapeutic strategies.
References
- 1. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Decuroside IV
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Decuroside IV, a saponin compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
This compound, like other saponins, requires careful handling due to its potential toxicity. The following procedures are based on best practices for the disposal of plant-derived glycosides and related chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Potential for skin and eye irritation. | Wear protective gloves, clothing, and eye/face protection. |
| Inhalation may cause respiratory irritation. | Avoid creating dust or aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper, pipette tips), and any spill cleanup materials.
-
Liquid Waste: This includes solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Segregation: Keep this compound waste separate from other chemical waste streams unless specifically permitted by your institution's hazardous waste guidelines. Never mix incompatible chemicals.[2]
2. Waste Containment and Labeling:
-
Solid Waste:
-
Liquid Waste:
-
Collect in a compatible, leak-proof, and shatter-resistant container. The container must have a screw-top cap.
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
List all constituents of the waste, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.[2]
-
Indicate the start date of waste accumulation on the label.
-
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from drains and water sources to prevent environmental contamination.[1]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
4. Final Disposal:
-
Do Not Dispose Down the Drain: Due to its toxicity to aquatic life, this compound waste must not be disposed of in the sanitary sewer system.[1]
-
Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow Institutional Procedures: Adhere to all specific protocols and documentation requirements set by your organization for hazardous waste pickup.
Experimental Protocols for Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills (Powder):
-
Evacuate and Secure: Restrict access to the spill area.
-
Don PPE: Wear the recommended personal protective equipment.
-
Containment: Gently cover the spill with an absorbent material suitable for chemical spills to avoid raising dust.
-
Collection: Carefully sweep the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or methanol, followed by water), collecting all cleaning materials as hazardous waste.
Small Spills (Liquid):
-
Evacuate and Secure: Restrict access to the spill area.
-
Don PPE: Wear the recommended personal protective equipment.
-
Containment: Contain the spill using absorbent pads or other appropriate spill control materials.
-
Absorption: Absorb the spilled liquid with a commercial absorbent.
-
Collection: Collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning agents, collecting all materials for disposal as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling Decuroside IV
Disclaimer: No specific Safety Data Sheet (SDS) for Decuroside IV was found in the available resources. The following guidance is based on the safety information for the closely related compound, Decuroside V . Researchers, scientists, and drug development professionals should treat this information as a preliminary guideline and make every effort to obtain the specific SDS for this compound before handling the substance. The information provided here is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Hazard Identification and Summary
Based on the data for Decuroside V, this substance is classified as hazardous.[1] The primary known hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2][3]
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Safety goggles with side-shields or a face shield should be worn to protect against dust particles and splashes.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber) are required.[1] |
| Skin and Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | A suitable respirator should be used if handling the powder in an area without adequate ventilation or if dust formation is likely.[1] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
3.1. Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Safe Handling Practices:
-
Storage Conditions:
3.2. Spill and Emergency Procedures
-
Personal Precautions: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment, including respiratory protection, during cleanup.[1]
-
Cleanup Procedures:
-
Avoid breathing vapors, mist, or gas.[1]
-
Collect the spillage using a method that does not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum).
-
Place the collected material into a suitable, labeled container for disposal.[1]
-
Prevent the spilled material from entering drains or water courses.[1]
-
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1]
-
If on Skin: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]
-
If in Eyes: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek prompt medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
-
3.3. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] The substance should be disposed of at an approved waste disposal plant.[1] Do not allow the chemical to enter the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for the safe handling of a chemical powder like this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
